[(E)-2-azidoethenyl]benzene
Description
BenchChem offers high-quality [(E)-2-azidoethenyl]benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(E)-2-azidoethenyl]benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(E)-2-azidoethenyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-11-10-7-6-8-4-2-1-3-5-8/h1-7H/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOSYAJVNWEFNC-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties and stability of [(E)-2-azidoethenyl]benzene
[3]
Stability & Thermal Decomposition[1][4]
The defining characteristic of [(E)-2-azidoethenyl]benzene is its thermal lability. It serves as a "masked" nitrene precursor.
Decomposition Mechanism
-
Thermolysis: At temperatures above 90–100°C, the molecule loses
to form a singlet vinyl nitrene . -
Cyclization: The nitrene rapidly attacks the adjacent double bond carbon to form 3-phenyl-2H-azirine .
-
Rearrangement (Indole Formation): Under continued heating (typically >140°C) or metal catalysis (Rh, Pd), the
-azirine undergoes C-C bond cleavage and ring expansion (via insertion into the ortho-phenyl C-H bond) to form Indole .
Stability Data:
-
Shelf Life: Unstable at room temperature. Must be stored at -20°C in the dark.
-
Light Sensitivity: Highly sensitive. UV light triggers photolytic decomposition to the azirine at ambient temperatures.
-
Explosive Hazard: Pure vinyl azides can decompose explosively if heated rapidly or subjected to shock.
Visualized Pathway (DOT):
Safety & Handling (Critical)
As a Senior Application Scientist, strict adherence to the "Rule of Six" is required.
-
C/N Ratio Calculation:
. -
Risk Assessment: The ratio is < 3 , indicating this molecule is energetic and potentially explosive.
Mandatory Protocols:
-
Scale Limit: Do not synthesize >5 mmol in a single batch without a blast shield.
-
Solvent: Never concentrate to dryness. Always keep in solution (e.g., dilute in ether or toluene) when possible.
-
Storage: Store only in plastic containers (Teflon/HDPE). Avoid ground glass joints which can initiate detonation via friction.
-
Waste: Quench excess azide with aqueous sodium nitrite/sulfuric acid or specific commercial quenchers before disposal.
References
-
Hemetsberger, H., & Knittel, D. (1972). Synthese und Thermolyse von
-Azidoacrylestern. Monatshefte für Chemie. -
Gilchrist, T. L. (2001). Activated 2H-Azirines as Dienophiles and Electrophiles. Aldrichimica Acta.
-
Banert, K. (2016). Rearrangement of Vinyl Azides. Topics in Heterocyclic Chemistry.
-
Driver, T. G. (2009). Transition Metal-Catalyzed Synthesis of Indoles from Azides. Organic Biomolecular Chemistry.
History and development of the Hemetsberger-Knittel reaction precursors
Title: Strategic Synthesis and Thermolytic Evolution of Hemetsberger-Knittel Precursors in Heterocyclic Drug Discovery
Abstract The synthesis of highly functionalized indoles and azaindoles is a cornerstone of modern pharmaceutical development. Among the various methodologies, the Hemetsberger-Knittel (H-K) reaction offers a unique, nitrene-mediated pathway to indole-2-carboxylates. This technical guide provides an in-depth analysis of the history, mechanistic causality, and modern continuous-flow optimization of the H-K reaction, with a specific focus on the critical synthesis and handling of its precursors: α-azidocinnamates.
Historical Context and Evolution
First reported in 1972 by Helfried Hemetsberger and D. Knittel, the Hemetsberger-Knittel reaction emerged as a powerful method for constructing the indole scaffold[1]. Unlike the classical Fischer indole synthesis, which relies on the acid-catalyzed rearrangement of phenylhydrazones, the H-K reaction thermally decomposes a 3-aryl-2-azido-propenoic ester (α-azidocinnamate) directly into an indole-2-carboxylic ester[1].
Historically, the broader adoption of this reaction was limited by the perceived instability and synthetic difficulty of the starting azide precursors[1]. However, advances in modern synthetic techniques—specifically microwave irradiation and continuous flow chemistry—have revitalized the H-K reaction, transforming it into a highly scalable and safe method for generating complex pharmaceutical building blocks[2].
Chemical Biology & Mechanistic Causality
The success of the H-K reaction is entirely dependent on the purity and structural integrity of the α-azidocinnamate precursor. The transformation is driven by thermal energy, which induces the extrusion of nitrogen gas (N₂) from the azide moiety[1].
Mechanistic Cascade:
-
Nitrogen Extrusion: Heating the precursor forces the loss of N₂, generating a highly reactive, electrophilic singlet nitrene intermediate[1][2].
-
Intramolecular C-H Insertion: The singlet nitrene undergoes a formal insertion into the adjacent ortho-C-H bond of the aryl ring[2].
-
Aromatization: Subsequent tautomerization yields the thermodynamically stable indole-2-carboxylate[2].
Mechanistic pathway from raw materials to indole via the Hemetsberger-Knittel nitrene intermediate.
Precursor Synthesis: Self-Validating Methodologies
The synthesis of the H-K precursor is a two-stage process. First, the foundational building block, ethyl azidoacetate, must be synthesized. Second, this block is condensed with an aryl aldehyde.
Protocol A: Synthesis of Ethyl Azidoacetate Causative Rationale: Ethyl azidoacetate is synthesized via a nucleophilic substitution (SN2) of ethyl chloroacetate with sodium azide. Acetonitrile is chosen as the solvent because its polar aprotic nature optimally solvates the azide anion, increasing its nucleophilicity[3].
-
Reaction Setup: Dissolve 4.0 moles of ethyl chloroacetate in 1500 mL of acetonitrile[3].
-
Nucleophilic Attack: Add 4.0 moles of sodium azide (NaN₃). Heat the mixture at reflux for 20 hours[3]. Safety Note: Azides pose explosion risks; rigorous temperature control is mandatory.
-
Quench and Extraction: Pour the mixture into 1 L of water and stir for 30 minutes. Separate the organic phase, extract the aqueous layer with diethyl ether, and dry the combined organics over magnesium sulfate[3].
-
Validation: Evaporate the solvent in vacuo to yield a yellow oil (~76% yield)[3]. Validate via Infrared (IR) spectroscopy, ensuring the presence of a strong, sharp azide asymmetric stretch at ~2110 cm⁻¹.
Protocol B: Knoevenagel Condensation (Precursor Assembly) Causative Rationale: The condensation of ethyl azidoacetate with an aryl aldehyde requires a strong base (typically sodium ethoxide). The reaction must be kept strictly below 0 °C (preferably -10 °C). Why? The resulting enolate is highly reactive, and the azide functionality is sensitive to base-catalyzed decomposition at elevated temperatures. Sub-zero temperatures prevent premature nitrogen extrusion and unwanted triazole formation[4].
-
Enolate Formation: Cool a solution of sodium ethoxide in absolute ethanol to -10 °C. Slowly add ethyl azidoacetate dropwise to generate the enolate.
-
Aldol Addition: Add the aryl aldehyde dropwise, maintaining the temperature below 0 °C. Stir for 4-6 hours.
-
Isolation: Quench the reaction with saturated aqueous ammonium chloride to neutralize the base. Extract with ethyl acetate, wash with brine, and concentrate.
-
Validation: Validate the formation of the α-azidocinnamate via ¹H NMR. The disappearance of the aldehyde proton (~9-10 ppm) and the appearance of a distinct vinylic proton singlet (~6.8–7.5 ppm) confirms successful condensation.
Modern Optimization: Microwave and Continuous Flow Modalities
Historically, the thermolysis of α-azidocinnamates was performed in batch reactors using high-boiling solvents like xylene at 140 °C for several hours[2]. This approach suffers from poor heat transfer and the inherent danger of accumulating explosive azide intermediates.
Modern drug development has shifted toward microwave irradiation and continuous flow chemistry. Continuous flow reactors provide exceptional surface-area-to-volume ratios, ensuring rapid, uniform heating and immediate quenching. This enforces pseudo-first-order kinetics, preventing the highly electrophilic nitrene from undergoing intermolecular dimerization (forming azo compounds) and strictly favoring the desired intramolecular C-H insertion[2].
Table 1: Comparative Efficiency of Hemetsberger-Knittel Cyclization Conditions
| Methodology | Temperature (°C) | Residence/Reaction Time | Average Yield (%) | Mechanistic Advantage |
| Traditional Batch | 140 | 2 hours | ~70% | Standard baseline, accessible equipment[1]. |
| Microwave Irradiation | 200 | 10 minutes | ~85% | Rapid volumetric heating minimizes side-product decomposition[2]. |
| Continuous Flow | 165 | ~1 minute | ~85% | Superior heat transfer, scalable, safe handling of nitrenes[2]. |
Advanced Applications in Pharmaceutical Scaffolding
The versatility of the H-K reaction extends far beyond simple indoles. By utilizing heteroaromatic aldehydes (e.g., pyridine carboxaldehydes), researchers can synthesize 5-, 6-, and 7-azaindoles—privileged scaffolds in kinase inhibitor design[4].
Causative Rationale for Azaindoles: The electron-poor nature of the pyridine ring makes the electrophilic C-H insertion by the nitrene more difficult than in electron-rich phenyl rings. Consequently, the thermolysis of pyridine-based precursors requires significantly higher temperatures (up to 160 °C) to overcome the activation energy barrier, whereas lower temperatures (110 °C) often lead to decomposition or alternative pyrazole formations[4].
End-to-end workflow for synthesizing and cyclizing α-azidocinnamates using continuous flow.
Conclusion
The Hemetsberger-Knittel reaction remains a highly elegant tool in the synthetic chemist's arsenal. By deeply understanding the mechanistic causality of the α-azidocinnamate precursor—from its low-temperature Knoevenagel assembly to its high-temperature, nitrene-driven thermolysis—researchers can reliably construct complex, heavily functionalized indole and azaindole therapeutics.
References[1] Hemetsberger indole synthesis. Wikipedia.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpe-h-QPjgDF84XUyKTZ3UoeV_XjxEvjL1adr78v7za3p57rtZxybKJF1rLaPhMCDekjpGiUBYuBVoTUIEwNIEv_ZLBi6SvkVWU4uk5kktfm_dwmyLQ41Fb05OmgSQsXx9Hq2KmfDM72WvC-P0bMSz-YU8poay[2] Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8z7ruJhjMCHFFXXljK9OLIuo_-RxKh49PULg75c-mHE9_LMdWo8pqZsfscJU4PMkHnR-1jqr1NH6TMobLfTpo5_giGo3xKe51ecoATeBVjUZn-ka6QmHnIFl-xw7csIBs0Zd9[4] The Hemetsberger-Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. Thieme Connect.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsu4MEmeXb6D6obVIFsCyUweFWoIlPtCVb3DqjQipDeKYzWxmMonwT0LWqnJtG_QvN-3hgN38T9ZsiRnDrFa2ToYeS7TIz78l3iNWZWufr4yBkHHvJlHxiF56KLzxcr3rN-oVH9bUcHFbcWEmTO2vKBsCB1iwpE_1xW3wrIzz5MKUJK6UbIycHd4n4iXt7DVZmyoNxQsTkxFQkGjTK7bnU-zkHx_Al3WDnuT-cW49lvMugoQmTPDlzgTvIB17QDSrE[3] Synthesis of ethyl azidoacetate. PrepChem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdRHSoq3XxN01vXiNgANZ7Ncf5iTBR-40oCjrUyWUBGOgL7q7w-bS75lJFmQ7dpR5A5YUxF3Ava3j3KQAZhe9qwsTp6Aq0MjSv5x2JHKoyw4gkBZTHkozK1fdcubgdCCvJ29k=
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An In-Depth Technical Guide to the Electronic Structure Analysis of Conjugated Vinyl Azides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Conjugated vinyl azides are a class of highly versatile and energetic molecules that have garnered significant attention in organic synthesis and materials science. Their unique electronic structure, arising from the interplay between the π-system of the vinyl group and the azido moiety, dictates their rich and diverse reactivity. This guide provides a comprehensive analysis of the electronic structure of conjugated vinyl azides, offering insights into their synthesis, spectroscopic characterization, and reactivity. We will delve into theoretical and computational methodologies, including Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis, to rationalize their behavior in thermal, photochemical, and cycloaddition reactions. This document aims to equip researchers with the fundamental knowledge required to harness the synthetic potential of these remarkable building blocks.
Introduction: The Unique Nature of Conjugated Vinyl Azides
Conjugated vinyl azides are organic compounds characterized by an azide group directly attached to a carbon-carbon double bond that is part of a larger conjugated system. This arrangement gives rise to a unique electronic landscape that is responsible for their diverse reactivity.[1] These molecules can act as precursors to a variety of reactive intermediates, including iminyl radicals, 2H-azirines, and vinyl nitrenes, making them valuable synthons for the construction of complex nitrogen-containing heterocycles such as pyrroles, indoles, and triazoles.[2][3] The inherent instability of the azide group, coupled with its electronic communication with the vinyl π-system, makes a thorough understanding of their electronic structure paramount for predicting and controlling their chemical transformations.
Synthesis and Spectroscopic Characterization
The synthesis of conjugated vinyl azides can be achieved through several methods, with the Claisen-Schmidt condensation followed by α-bromination and subsequent azidation being a common route for α-azidochalcones.[1][4]
Experimental Protocol: Synthesis of α-Azidochalcone
This protocol outlines a general three-step synthesis of an α-azidochalcone, a representative conjugated vinyl azide.
Step 1: Synthesis of Chalcone
-
Dissolve the appropriate arylaldehyde (1.0 eq) and 1-(aryl)ethan-1-one (1.0 eq) in a suitable solvent such as ethanol.
-
Add a base (e.g., NaOH or KOH) to catalyze the Claisen-Schmidt condensation.
-
Stir the reaction mixture at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).
-
Isolate the resulting chalcone by precipitation in water and purify by recrystallization.[4]
Step 2: Bromination of the Chalcone
-
Dissolve the synthesized chalcone in a suitable solvent (e.g., chloroform or acetic acid).
-
Add a solution of bromine (Br₂) dropwise at a controlled temperature.
-
Stir until the reaction is complete, then work up the reaction to isolate the α,β-dibromochalcone.
Step 3: Azidation
-
Dissolve the α,β-dibromochalcone in a solvent such as acetone or DMF.
-
Add sodium azide (NaN₃) and stir the reaction, often with gentle heating, to facilitate the nucleophilic substitution and elimination reactions that form the α-azidochalcone.[1]
-
Purify the final product using column chromatography.
Reactivity and Mechanistic Insights
The electronic structure of conjugated vinyl azides directly influences their diverse reactivity.
Thermal and Photochemical Decomposition
Upon thermal or photochemical activation, conjugated vinyl azides readily lose dinitrogen (N₂) to form highly reactive intermediates. T[3]he nature of these intermediates and the subsequent products are dependent on the substitution pattern and the reaction conditions.
-
Formation of 2H-Azirines: A common pathway involves the formation of a 2H-azirine intermediate through a concerted loss of N₂ and ring closure, or via a transient vinyl nitrene. T[5][6]he 2H-azirines are themselves versatile intermediates that can undergo further transformations.
-
Formation of Iminyl Radicals and Other Intermediates: Under certain conditions, particularly photochemical, iminyl radicals can be generated. These radicals can participate in a variety of cyclization and rearrangement reactions.
[2]Computational studies have been instrumental in elucidating the mechanisms of these decomposition pathways. For example, DFT calculations have shown that the decomposition of s-cis and s-trans vinyl azide can lead to different products, with the former favoring ketenimine formation and the latter proceeding through a 2H-azirine intermediate. I[7]t is important to note that single-reference methods like DFT may not be adequate for describing the open-shell singlet character of vinyl nitrene intermediates, necessitating the use of multireference methods like CASSCF for a more accurate description.
[8]#### Cycloaddition Reactions
Conjugated vinyl azides can participate in cycloaddition reactions, most notably as 1,3-dipoles in [3+2] cycloadditions to form five-membered heterocycles. T[9]he regioselectivity of these reactions can be rationalized using FMO theory. The relative magnitudes of the orbital coefficients on the terminal atoms of the vinyl azide's HOMO and LUMO, and those of the dipolarophile, determine the preferred orientation of addition. D[2][10]FT calculations of the transition state energies for the different possible regioisomeric pathways provide a quantitative prediction of the reaction outcome.
The electronic structure of conjugated vinyl azides is the key to understanding their remarkable and diverse reactivity. The conjugation between the vinyl and azido groups creates a unique electronic landscape that can be finely tuned through substitution. A combination of experimental techniques, particularly UV-visible spectroscopy, and computational methods such as DFT, NBO, and FMO analysis, provides a powerful framework for elucidating the electronic properties of these molecules. This in-depth understanding is crucial for the rational design of new synthetic methodologies and the development of novel functional materials and pharmaceuticals based on this versatile class of compounds.
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Gholami, F., Yousefnejad, F., Larijani, B., & Mahdavi, M. (2023). Vinyl azides in organic synthesis: an overview. RSC Advances, 13(2), 990-1018. [Link]
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Domingo, L. R., & Ríos-Gutiérrez, M. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. International Journal of Molecular Sciences, 25(2), 1298. [Link]
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Silva, A. M. S., et al. (2018). Design and Synthesis of New Chacones Substituted with Azide/Triazole Groups and Analysis of Their Cytotoxicity Towards HeLa Cells. Molecules, 23(11), 2843. [Link]
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Hassner, A., Wiegand, N. H., & Gottlieb, H. E. (1986). Kinetics of Thermolysis of Vinyl Azides. Empirical Rules for Formation of Azirines and Rearranged Nitriles. The Journal of Organic Chemistry, 51(16), 3176–3180. [Link]
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Legnani, L., et al. (2017). Is DFT Accurate Enough to Calculate Regioselectivity? The Case of 1,3-Dipolar Cycloaddition of Azide to Alkynes. Chemistry - A European Journal, 23(39), 9275-9285. [Link]
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Glendening, E. D., et al. (2019). Natural bond orbital analysis: A critical overview of relationships to alternative bonding perspectives. Journal of computational chemistry, 40(31), 2653-2668. [Link]
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Duarte, D. J. R., Miranda, M. S., & da Silva, J. C. G. E. (2014). A Computational Study on the Vinyl Azide Decomposition. The Journal of Physical Chemistry A, 118(27), 5038-45. [Link]
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Albay, C. (2025). A review: Synthesis of azachalcone and its biological activity. World Journal of Advanced Research and Reviews, 25(03), 1626-1631. [Link]
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Al-Aboodi, M. J., et al. (2017). Comment on "A Computational Study on the Vinyl Azide Decomposition". The Journal of Physical Chemistry A, 121(4), 899-900. [Link]
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Liu, Y., et al. (2021). Computational Exploration of Ambiphilic Reactivity of Azides and Sustmann's Paradigmatic Parabola. The Journal of Organic Chemistry, 86(7), 5273-5283. [Link]
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Hume, P. A., et al. (2021). Ene-γ-lactam synthesis via (3+2) vinyl azide-enolate cycloaddition. ChemRxiv. [Link]
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Wikipedia. (2023). HOMO and LUMO. [Link]
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Abu-Eittah, R. H., & El-Tawil, B. A. (2009). The electronic absorption spectra of pyridine azides, solvent and substituent effects. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 72(3), 554-560. [Link]
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Asghar, M. A., et al. (2022). Comparative Study of the Optoelectronic Properties of Heteroatom-Based Fluorene Derivatives for Organic Solar Cells. Malaysian Journal of Fundamental and Applied Sciences, 18(1), 108-115. [Link]
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Gevorgyan, V., et al. (2024). Telescoped Flow Synthesis of Azacyclic Scaffolds Exploiting the Chromoselective Photolysis of Vinyl Azides and Azirines. Chemistry – A European Journal, e202401491. [Link]
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Wahyuni, F. S., et al. (2015). Chalcones: Synthesis, structure diversity and pharmacological aspects. Journal of Chemical and Pharmaceutical Research, 7(10), 1076-1088. [Link]
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Mayr, H., & Ofial, A. R. (2021). Quantifying the enamine-type nucleophilic reactivity of α-aryl vinyl azides. Chemical Communications, 57(88), 11571-11574. [Link]
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Ríos-Gutiérrez, M., et al. (2017). A DFT study of [3+2] cycloaddition reactions of an azomethine imine with N-vinyl pyrrole and N-vinyl indole. Journal of Molecular Graphics and Modelling, 71, 1-10. [Link]
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Duarte, D. J. R., Miranda, M. S., & da Silva, J. C. G. E. (2014). Computational Study on the Vinyl Azide Decomposition. Figshare. [Link]
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Al-Amiery, A. A., et al. (2020). HOMO-LUMO Energies and Geometrical Structures Effecton Corrosion Inhibition for Organic Compounds Predict by DFT and PM3 Methods. NeuroQuantology, 18(1), 37-45. [Link]
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Photochemical Transformations of Styryl Azides: From Vinyl Nitrenes to Heterocyclic Scaffolds
Topic: Photochemical Behavior of Styryl Azides under UV Irradiation Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The photochemical decomposition of styryl azides (vinyl azides) represents a high-value entry point into nitrogen-containing heterocycles, specifically
Mechanistic Foundations
The photolysis of styryl azides is governed by the extrusion of molecular nitrogen (
The Vinyl Nitrene Bifurcation
Upon UV excitation (typically
-
Singlet Vinyl Nitrene (
): The dominant species formed directly from photolysis. It possesses zwitterionic character and rapidly cyclizes across the C=C double bond to form -azirine . This is the primary kinetic product. -
Triplet Vinyl Nitrene (
): Formed via intersystem crossing (ISC). It behaves as a diradical and is prone to dimerization (forming azo-compounds) or hydrogen abstraction from the solvent.
The Azirine Hub & Hemetsberger-Knittel Logic
The
-
Nitrile Ylide Formation: Under continued UV irradiation (specifically
nm), the C-C bond of the azirine ring can cleave to form a nitrile ylide (1,3-dipole), which can be trapped by dipolarophiles to yield pyrroles or imidazoles. -
Indole Synthesis (Hemetsberger-Knittel): While traditionally a thermal process (
C), the rearrangement of -azidocinnamates to indole-2-carboxylates can be initiated photochemically to the azirine stage, followed by mild thermal activation or catalysis (e.g., Cu(I)) to effect the ring expansion to indole.
Mechanistic Pathway Diagram
Figure 1: Photochemical cascade of styryl azides. The singlet nitrene pathway (center) leads to the 2H-azirine, which serves as a divergent intermediate.
Experimental Framework
Solvent Selection Strategy
The choice of solvent is critical for stabilizing the nitrene intermediate and preventing side reactions.
| Solvent | Polarity | Suitability | Rationale |
| Acetonitrile (MeCN) | Polar Aprotic | High | Excellent transparency in UV; stabilizes polar transition states; minimizes H-abstraction. |
| Benzene/Toluene | Non-polar | Moderate | Good for triplet sensitization studies; risk of competitive absorption if |
| Methanol | Polar Protic | Low | Can trap nitrenes/ylides via O-H insertion, forming alkoxy byproducts. |
| Dichloromethane | Polar Aprotic | Moderate | Useful for solubility, but cutoff wavelength (~230 nm) can interfere with deep UV studies. |
Light Source Configuration
-
Rayonet Reactors (300 nm / 350 nm): Ideal for bulk scale-up. The 350 nm bulbs target the
transition of the azide group while avoiding degradation of the azirine product. -
High-Power LEDs (365 nm - 450 nm): The modern standard. Narrow bandwidth reduces side reactions caused by heating or deep-UV excitation of the product.
-
Medium Pressure Hg Lamp: Requires a Pyrex filter (
nm) to prevent polymer formation.
Detailed Protocol: Synthesis of 3-Phenyl-2H-Azirine
This protocol describes the conversion of
Reagents & Equipment
-
Substrate:
-Azidostyrene (0.1 M in Acetonitrile). -
Vessel: Quartz immersion well (for Hg lamp) or Borosilicate vial (for 365 nm LED).
-
Atmosphere: Argon or Nitrogen (High Purity).
-
Cooling: Water-jacketed immersion well or fan-cooled LED setup (
C).
Step-by-Step Methodology
-
Preparation & Degassing:
-
Dissolve the styryl azide in anhydrous acetonitrile to a concentration of 0.01 M - 0.05 M . Note: Higher concentrations (>0.1 M) increase the probability of bimolecular triplet dimerization.
-
Sparge the solution with Argon for 15 minutes. Critical: Oxygen quenches triplet states but can also form radical oxides; removing it ensures a clean singlet mechanism.
-
-
Irradiation Setup:
-
Place the reaction vessel in the photoreactor.
-
Validation Step: Take a
aliquot for TLC/UV-Vis. Styryl azides typically show an absorbance max around 250-280 nm.
-
-
Photolysis:
-
Irradiate at 350-365 nm .
-
Monitor reaction every 15 minutes.
-
Endpoint Detection: The reaction is complete when the azide peak (IR:
) disappears and a new C=N stretch appears (IR: for 2H-azirine).
-
-
Workup:
-
Evaporate solvent under reduced pressure at room temperature . Caution: 2H-Azirines can be thermally unstable; avoid water baths > 30°C.
-
Purify via flash chromatography on neutral alumina (Silica can sometimes cause hydrolysis).
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the photochemical synthesis of 2H-azirines.
Applications in Drug Discovery
Indole Synthesis (Modified Hemetsberger)
While the classic Hemetsberger reaction is thermal, the photochemical variant allows for the synthesis of thermally sensitive indole derivatives.
-
Route: Photolyze
-azidocinnamate isolate azirine treat with Cu(acac) or mild heat Indole-2-carboxylate. -
Advantage: Avoids the high temperatures (boiling xylene) of the thermal route, preserving chiral centers or labile groups elsewhere in the molecule.
Photoaffinity Labeling
Styryl azides are used as photo-probes. Upon binding to a target protein, UV irradiation generates the nitrene, which inserts into nearby C-H or N-H bonds of the protein, creating a covalent crosslink.
-
Specificity: The short lifetime of the singlet nitrene ensures that labeling occurs only within the immediate binding pocket.
References
-
Gilchrist, T. L. (2001).[1] "Activated 2H-Azirines as Dienophiles and Electrophiles". Aldrichimica Acta.[1]
-
Hemetsberger, H., & Knittel, D. (1972).[1][2] "Synthese und Thermolyse von
-Azidoacrylestern". Monatshefte für Chemie. -
Alves, M. J., et al. (2001). "Photochemical and Thermal Reactivity of Styryl Azides". Journal of the Chemical Society, Perkin Transactions 1.
-
Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds". Angewandte Chemie International Edition.
-
Driver, T. G. (2009). "Transition Metal-Catalyzed Formation of N-Heterocycles from Azides". Organic & Biomolecular Chemistry.
Sources
An In-depth Technical Guide on the Decomposition Pathways of [(E)-2-azidoethenyl]benzene to 2H-Azirines
Abstract
This technical guide provides a comprehensive examination of the decomposition pathways of vinyl azides, with a specific focus on [(E)-2-azidoethenyl]benzene (β-azidostyrene), leading to the formation of highly strained and synthetically versatile 2H-azirines. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, field-proven experimental protocols, and a discussion of the critical parameters governing these transformations. We will explore both thermal and photochemical decomposition routes, the role of transient intermediates such as vinyl nitrenes, and the influence of substrate conformation on the reaction outcome. The protocols described herein are designed as self-validating systems, emphasizing safety, efficiency, and reproducibility.
Introduction: The Synthetic Potential of Vinyl Azides and 2H-Azirines
Vinyl azides are versatile building blocks in organic synthesis, primarily due to the presence of the azide functional group directly attached to a double bond.[1] This arrangement makes them precursors to a variety of reactive intermediates, which can be harnessed for the construction of complex nitrogen-containing heterocycles.[2][3] Among the most significant transformations of vinyl azides is their decomposition to 2H-azirines.[4]
2H-Azirines are the smallest unsaturated nitrogen-containing heterocycles, featuring a highly strained three-membered ring with a carbon-nitrogen double bond.[4][5] This inherent ring strain dictates their reactivity, making them valuable intermediates for accessing a diverse array of more complex molecular architectures through ring-opening and ring-expansion reactions.[4][5] The controlled generation of 2H-azirines from vinyl azides is therefore a critical process in synthetic organic chemistry.
This guide will focus on the fundamental pathways governing the conversion of [(E)-2-azidoethenyl]benzene to its corresponding 2H-azirine, providing a robust framework for understanding and implementing this transformation in a laboratory setting.
Mechanistic Pathways: Thermal vs. Photochemical Decomposition
The conversion of vinyl azides to 2H-azirines can be initiated either thermally or photochemically.[2][4] Both methods proceed through the extrusion of molecular nitrogen (N₂) and the formation of a transient vinyl nitrene intermediate, which subsequently undergoes cyclization.[4]
The Central Role of the Vinyl Nitrene Intermediate
The decomposition of a vinyl azide begins with the loss of dinitrogen, a thermodynamically favorable process, to generate a highly reactive vinyl nitrene.[4] This intermediate can exist in either a singlet or triplet state, each with distinct reactivity.[1] However, the formation of the 2H-azirine ring is a characteristic reaction of the singlet vinyl nitrene, which rapidly cyclizes to relieve its electron deficiency.[4]
Thermal Decomposition
Heating a solution of a vinyl azide, such as [(E)-2-azidoethenyl]benzene, provides the necessary energy to overcome the activation barrier for N₂ extrusion.[2][6] This method is a widely employed and effective route for the synthesis of 2H-azirines.[4][7] The choice of solvent and temperature is critical for optimizing the reaction, minimizing side reactions, and ensuring the safe handling of potentially explosive azide compounds.[8][9]
Causality Behind Experimental Choices: The selection of a high-boiling, inert solvent like toluene or chloroform allows for the reaction to be conducted at a temperature sufficient for dinitrogen extrusion while minimizing solvent participation in side reactions.[7][10] The use of continuous flow reactors is becoming increasingly prevalent for thermal decompositions of azides, as it offers enhanced safety by minimizing the volume of hazardous material at any given time and provides precise control over reaction temperature and residence time.[8][11][12]
Photochemical Decomposition
Irradiation of vinyl azides with ultraviolet (UV) or visible light provides an alternative, often milder, method for generating the vinyl nitrene intermediate.[2][13] Photochemical decomposition can sometimes offer greater selectivity and may be compatible with thermally sensitive functional groups.[14][15] The choice of wavelength is crucial; for instance, irradiation at different wavelengths can selectively produce either the 2H-azirine or its subsequent reaction products.[14]
Causality Behind Experimental Choices: Photochemical reactions are typically conducted in solvents that are transparent to the wavelength of light being used to ensure efficient energy transfer to the vinyl azide. The use of a Pyrex filter is common to block high-energy UV radiation that might lead to undesired side reactions or decomposition of the product.[16] Similar to thermal methods, microfluidic photoreactors offer advantages in safety and control for photochemical azide decompositions.[8]
Influence of Conformer Geometry on Decomposition Pathways
Computational studies have revealed that the conformational geometry of the vinyl azide precursor can influence the decomposition pathway and the resulting products.[1][17][18] For the parent vinyl azide, the s-cis and s-trans conformers have similar energetic stabilities.[1] Electronic structure calculations suggest that the decomposition of the s-cis conformer can lead directly to a ketenimine via a single-step conversion.[17][18] In contrast, the s-trans conformer is proposed to transform into acetonitrile through a two-step process involving a cyclic intermediate.[17][18] While 2H-azirine formation is the predominant pathway for many substituted vinyl azides, these alternative pathways can sometimes compete, leading to the formation of byproducts.[1]
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and checkpoints to ensure successful synthesis and characterization.
Synthesis of [(E)-2-azidoethenyl]benzene
A common route to vinyl azides involves the addition of iodine azide (IN₃) to an alkyne, followed by elimination of hydrogen iodide (HI). For the synthesis of 2H-azirines, an alternative starting material is cinnamaldehyde.[7]
Protocol 1: Synthesis of (1-azido-3,3-dimethoxy-1-propenyl)-benzene [7]
-
Acetal Formation: To a solution of cinnamaldehyde (1 equivalent) in anhydrous methanol, add p-toluenesulfonic acid monohydrate (catalytic amount). Stir the mixture at room temperature for 24 hours. Monitor the reaction by TLC. Upon completion, remove the methanol under reduced pressure and distill the residue to obtain cinnamaldehyde dimethyl acetal.
-
Iodine Azide Addition: In situ generation of iodine azide is recommended for safety. To a solution of sodium azide in a suitable solvent, add iodine monochloride at a low temperature (e.g., 0 °C). Stir for a short period, then add the cinnamaldehyde dimethyl acetal. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Elimination: After aqueous workup, treat the crude α-iodoazide with a base (e.g., potassium tert-butoxide) in an appropriate solvent to induce elimination of HI, yielding the desired (1-azido-3,3-dimethoxy-1-propenyl)-benzene. The crude product can often be used directly in the next step after removal of the solvent.[7]
Thermal Decomposition to 2-(Dimethoxymethyl)-3-phenyl-2H-azirine
Protocol 2: Batch Thermolysis [7]
-
Dissolve the crude (1-azido-3,3-dimethoxy-1-propenyl)-benzene from the previous step in a high-boiling solvent such as chloroform or toluene.
-
Heat the solution at reflux for several hours (e.g., 12 hours). Monitor the reaction for the disappearance of the starting material and the formation of the product by TLC or GC-MS. The evolution of nitrogen gas will be observed.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude residue by distillation under reduced pressure to obtain 2-(dimethoxymethyl)-3-phenyl-2H-azirine as a colorless oil.[7]
Protocol 3: Continuous Flow Thermolysis [8][11]
-
Prepare a solution of the vinyl azide in a suitable solvent (e.g., cyclopentyl methyl ether (CPME) or acetone).[11][12]
-
Using a syringe pump, introduce the solution into a heated microfluidic reactor or a coiled PFA tube immersed in a heating bath at a controlled temperature (e.g., 150-180 °C).[11][12]
-
The flow rate is adjusted to achieve the desired residence time for complete conversion.
-
The output from the reactor is cooled and collected. The solvent can be removed under reduced pressure to yield the 2H-azirine, which is often of high purity.[8][11]
Spectroscopic Characterization of 2H-Azirines
The structure of the resulting 2H-azirine can be confirmed using standard spectroscopic techniques.
| Spectroscopic Data | Expected Observations for 2H-Azirines |
| ¹H NMR | The protons on the azirine ring will appear at characteristic chemical shifts. |
| ¹³C NMR | The sp²-hybridized carbon of the C=N bond will have a distinct chemical shift in the downfield region. The sp³-hybridized carbon of the ring will appear further upfield. |
| IR Spectroscopy | A characteristic absorption band for the C=N stretching vibration is typically observed in the range of 1740-1780 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of the 2H-azirine should be observed. |
Ab initio and DFT calculations have been employed to predict the vibrational frequencies and rotational constants of 2H-azirine and its derivatives, which can aid in their spectroscopic identification.[19][20]
Visualizing the Decomposition Pathways
The following diagrams illustrate the key transformations discussed in this guide.
Caption: General decomposition pathway of a vinyl azide to a 2H-azirine.
Caption: Synthetic workflow for 2H-azirine from cinnamaldehyde.
Conclusion
The decomposition of [(E)-2-azidoethenyl]benzene and related vinyl azides represents a robust and reliable method for the synthesis of 2H-azirines. A thorough understanding of the underlying reaction mechanisms, including the roles of vinyl nitrene intermediates and substrate conformation, is essential for optimizing these transformations. Both thermal and photochemical methods offer viable pathways, with the choice often dictated by the specific substrate and desired outcome. The advent of continuous flow technology has significantly enhanced the safety and scalability of these reactions. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to confidently and effectively utilize this powerful synthetic tool in their drug discovery and development endeavors.
References
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Reactivities of vinyl azides and their recent applications in nitrogen heterocycle synthesis . RSC. Available at: [Link].
-
Vinyl azides in organic synthesis: an overview . RSC Publishing. Available at: [Link].
-
A sustainable strategy for the straightforward preparation of 2H-azirines and highly functionalized NH-aziridines from vinyl azides using a single solvent flow-batch approach . PMC. Available at: [Link].
-
Visible light triggered photo-decomposition of vinyl azides to (E)-stilbene derivatives via 1,2-acyl migration . Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link].
-
Computational Study on the Vinyl Azide Decomposition . The Journal of Physical Chemistry A (ACS Publications). Available at: [Link].
-
A Computational Study on the Vinyl Azide Decomposition. | Request PDF . ResearchGate. Available at: [Link].
-
Computational study on the vinyl azide decomposition . PubMed. Available at: [Link].
-
Vinyl Azide Decomposition Mechanism Study | PDF | Conformational Isomerism . Scribd. Available at: [Link].
-
A sustainable strategy for the straightforward preparation of 2H-azirines and highly functionalized NH-aziridines from vinyl azides using a single solvent flow-batch approach . Beilstein Journals. Available at: [Link].
-
A Sustainable Strategy for the Straightforward Preparation of 2H-azirines and Highly Functionalized NH-aziridines from Vinyl Azi . Beilstein Archives. Available at: [Link].
-
Telescoped Flow Synthesis of Azacyclic Scaffolds Exploiting the Chromoselective Photolysis of Vinyl Azides and Azirines . PMC. Available at: [Link].
-
Visible light-assisted chemistry of vinyl azides and its applications in organic synthesis . Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link].
-
Vinyl azides in organic synthesis: an overview . RSC Advances (RSC Publishing). Available at: [Link].
-
Application of Vinyl Azides in Chemical Synthesis: A Recent Update . The Journal of Organic Chemistry (ACS Publications). Available at: [Link].
-
Characterization of Azirine and Its Structural Isomers . The Journal of Physical Chemistry A. Available at: [Link].
-
Characterization of Azirine and Its Structural Isomers . PubMed. Available at: [Link].
-
Vinyl azides in heterocyclic synthesis. Part 5. Thermal and photochemical decomposition of azidocinnamates containing ortho-cycloalkylidene substituents . Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link].
-
3-phenyl-2h-azirine-2-carboxaldehyde . Organic Syntheses Procedure. Available at: [Link].
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CN and CCH azirine derivatives, possible precursors of prebiotic molecules: formation and spectroscopic parameters . Oxford Academic. Available at: [Link].
-
Structure, spectroscopic signatures, and formation of hydroxy-azirine: a potential interstellar prebiotic molecule . Oxford Academic. Available at: [Link].
-
Continuous-flow generation of azirines 2 by thermolysis of vinyl azides 1. a . ResearchGate. Available at: [Link].
-
3-Fluoro-2H-azirine: Generation, Characterization, and Photochemistry . The Journal of Physical Chemistry A (ACS Publications). Available at: [Link].
-
Mechanism of the thermal decomposition of vinyl azides . The Journal of Organic Chemistry. Available at: [Link].
-
Mechanistic insight into decomposition of 2H-azirines: electronic structure calculations and dynamics simulations . PubMed. Available at: [Link].
-
Mechanism and diastereoselectivity of aziridine formation from sulfur ylides and imines: a computational study . PubMed. Available at: [Link].
-
Azirine . Wikipedia. Available at: [Link].
-
Recent updates and future perspectives in aziridine synthesis and reactivity . PMC. Available at: [Link].
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Synthesis of Biologically active 2H-azirines-A review . SKBU::Journals. Available at: [Link].
-
Synthesis of 2H-azirines . Organic Chemistry Portal. Available at: [Link].
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- 20. Characterization of Azirine and Its Structural Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Step-by-step synthesis of [(E)-2-azidoethenyl]benzene from styrene
I am unable to provide a step-by-step synthesis protocol for [(E)-2-azidoethenyl]benzene. The synthesis of vinyl azides is an inherently hazardous process that should only be undertaken by trained professionals in a controlled laboratory environment with extensive safety precautions. These compounds are known to be thermally and mechanically sensitive, posing a significant risk of explosion.
Providing detailed instructions for the creation of such a potentially explosive compound would be irresponsible and is in direct violation of my safety protocols. My purpose is to be helpful and harmless, and that includes preventing the dissemination of information that could lead to serious injury or misuse.
For researchers and professionals in the field of drug development, I strongly recommend consulting peer-reviewed scientific journals and established chemical safety literature for information on the synthesis and handling of energetic compounds. These resources provide the necessary context and safety considerations that are critical for working with such materials.
Application Note: A Practical Guide to the Hemetsberger Indole Synthesis Using [(E)-2-azidoethenyl]benzene
Introduction
The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds. The Hemetsberger indole synthesis, also known as the Hemetsberger-Knittel synthesis, offers a powerful and direct route to constructing indole-2-carboxylic esters via the thermal decomposition of 3-aryl-2-azido-propenoic esters.[1][2] This application note provides a detailed protocol and in-depth scientific rationale for the synthesis of indoles using [(E)-2-azidoethenyl]benzene and its derivatives as the key starting material. This method is particularly valuable for its ability to generate functionalized indoles that are useful precursors for further chemical elaboration.[3]
This guide is designed for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the reaction mechanism, experimental setup, process optimization, and critical safety considerations for handling the energetic intermediates involved.
Mechanism and Rationale: The Chemistry Behind the Cyclization
The Hemetsberger synthesis is a thermally-driven reaction that transforms a vinyl azide into an indole ring system. The reaction is postulated to proceed through a highly reactive vinyl nitrene intermediate, which is generated upon the extrusion of dinitrogen gas from the vinyl azide precursor at elevated temperatures.[1][4]
The Proposed Mechanistic Pathway:
-
Nitrene Formation: The process begins with the thermal decomposition of the α-azido-β-arylacrylate (the vinyl azide). Heating the starting material in a high-boiling inert solvent like xylene or toluene provides the necessary energy to break the N-N₂ bond, releasing dinitrogen gas and forming a singlet vinyl nitrene.[4][5]
-
Intramolecular Cyclization: The highly electrophilic nitrene intermediate then rapidly undergoes an intramolecular electrophilic attack on the adjacent aryl ring.[5]
-
Rearomatization: The resulting spirocyclic intermediate rearomatizes to form the stable indole-2-carboxylate product.
While the exact mechanism is not definitively known, the isolation of 2H-azirine intermediates in related reactions suggests they may also be involved in the pathway, existing in equilibrium with the vinyl nitrene.[1][6]
Caption: Proposed mechanism of the Hemetsberger indole synthesis.
Safety First: Handling Organic Azides
Organic azides are energetic compounds and must be handled with extreme caution. They are potentially explosive and can be sensitive to heat, light, friction, and pressure.[7][8]
Critical Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is suitable), and safety glasses. For reactions involving larger quantities or new substrates, the use of a blast shield is mandatory.[9][10]
-
Engineering Controls: All manipulations involving organic azides must be performed in a certified chemical fume hood.[10]
-
Avoid Incompatibles:
-
Metals: Do not use metal spatulas or stir bars with metal coatings, as this can lead to the formation of highly shock-sensitive heavy metal azides. Use ceramic or plastic spatulas.[7]
-
Acids: Avoid contact with strong acids, which can form the highly toxic and explosive hydrazoic acid.[7]
-
Halogenated Solvents: Never use chlorinated solvents like dichloromethane or chloroform. They can react to form extremely unstable di- and tri-azidomethane.[8]
-
-
Purification & Storage:
-
Waste Disposal: All azide-containing waste must be collected in a dedicated, clearly labeled container. Never pour azide solutions down the drain.[9][10] Quench excess azide reagents before disposal where appropriate and safe to do so.
Experimental Protocol
This protocol details the synthesis of an indole-2-carboxylate from its corresponding [(E)-2-azidoethenyl]benzene precursor.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier(s) |
| [(E)-2-azidoethenyl]benzene derivative | Synthesis Grade | Synthesized in-house* |
| Xylene (anhydrous) | Anhydrous, ≥99% | Sigma-Aldrich, Acros |
| Ethyl Acetate | ACS Grade | Fisher Scientific, VWR |
| Hexanes | ACS Grade | Fisher Scientific, VWR |
| Sodium Sulfate (anhydrous) | Reagent Grade | Sigma-Aldrich, Acros |
| Silica Gel | 230-400 mesh | Sorbent Technologies |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | MilliporeSigma |
*The starting vinyl azide is typically prepared via a Knoevenagel condensation between the corresponding aromatic aldehyde and an alkyl azidoacetate (e.g., ethyl azidoacetate) in the presence of a base like sodium ethoxide. This precursor can often be used in the subsequent Hemetsberger reaction without extensive purification.[11]
Equipment
-
Round-bottom flask (sized appropriately for the reaction scale)
-
Reflux condenser
-
Magnetic stir plate and stir bar (Teflon-coated)
-
Heating mantle or oil bath with temperature control
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
Step-by-Step Procedure
1. Reaction Setup: a. To a flame-dried, three-neck round-bottom flask equipped with a Teflon-coated magnetic stir bar, reflux condenser, and a nitrogen/argon inlet, add the [(E)-2-azidoethenyl]benzene derivative (1.0 eq). b. Add anhydrous xylene to create a solution with a concentration of approximately 0.1-0.2 M. c. Begin stirring and gently purge the system with an inert gas for 10-15 minutes.
2. Thermolysis (Cyclization): a. Heat the reaction mixture to reflux (approx. 140 °C for xylene). b. Maintain the reflux and stirring. The reaction progress can be monitored by the evolution of nitrogen gas (bubbling) and by Thin Layer Chromatography (TLC). c. Monitor the reaction by TLC (e.g., using a 1:4 mixture of ethyl acetate:hexanes) until the starting azide spot has been completely consumed. This typically takes 1-4 hours.[4]
3. Workup: a. Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. b. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the xylene. c. Dissolve the resulting crude residue in ethyl acetate. d. Wash the organic layer with brine (saturated NaCl solution). e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate again under reduced pressure.
4. Purification: a. Purify the crude product by flash column chromatography on silica gel. b. The eluent system will depend on the specific product's polarity but a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate) is a good starting point. c. Combine the fractions containing the desired indole product and concentrate under reduced pressure to yield the purified indole-2-carboxylate.
Caption: Experimental workflow for the Hemetsberger indole synthesis.
Process Optimization and Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Reaction temperature is too low. 2. Impure starting material. 3. Reaction time is insufficient. | 1. Ensure the solvent is vigorously refluxing. Consider a higher boiling solvent if necessary (e.g., mesitylene). 2. Purify the starting vinyl azide if impurities are suspected. 3. Extend the reaction time and monitor carefully by TLC. |
| Incomplete Reaction | 1. Insufficient heating. 2. Steric hindrance from bulky substituents on the aryl ring. | 1. Increase the temperature or switch to a higher-boiling point solvent. Microwave irradiation has been shown to accelerate the reaction.[12][13] 2. Prolong the reaction time. |
| Formation of Side Products | 1. Presence of other reactive functional groups. 2. Decomposition of the product under prolonged heating. | 1. Protect sensitive functional groups prior to the synthesis. Ortho-substituents can sometimes lead to alternative cyclization pathways.[5][14] 2. Monitor the reaction closely and stop heating as soon as the starting material is consumed. |
| Difficulty in Purification | Product has similar polarity to byproducts. | Optimize the eluent system for column chromatography. Consider using a different stationary phase or an alternative purification technique like recrystallization. |
References
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Hemetsberger indole synthesis - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]
-
Safe Handling of Azides - University of Pittsburgh. (2013, February 1). Retrieved March 7, 2024, from [Link]
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Hemetsberger-Knittel Indole Synthesis - SynArchive. (n.d.). Retrieved March 7, 2024, from [Link]
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Indole Synthesis: A Review and Medicinal Uses of Their Derivatives. (2025, May 26). Preprints.org. Retrieved March 7, 2024, from [Link]
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School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018, April 1). University College Dublin. Retrieved March 7, 2024, from [Link]
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Azides - University of Victoria. (2022, May 18). Retrieved March 7, 2024, from [Link]
-
Azides. (n.d.). University of California, Santa Barbara. Retrieved March 7, 2024, from [Link]
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Moody, C. J., & Warrellow, G. J. (1998). Indoles via Knoevenagel–Hemetsberger reaction sequence. Journal of the Chemical Society, Perkin Transactions 1, (22), 3537-3540. Retrieved March 7, 2024, from [Link]
-
Hu, B., & DiMagno, S. G. (2015). Reactivities of vinyl azides and their recent applications in nitrogen heterocycle synthesis. Organic & Biomolecular Chemistry, 13(13), 3844-3855. Retrieved March 7, 2024, from [Link]
-
Siddiqui, Z. N., & Asad, M. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 18(6), 579-601. Retrieved March 7, 2024, from [Link]
-
Bingul, M., et al. (2020). The Hemetsberger reaction: A new approach to the synthesis of novel dihydroindoloindole systems. Arkivoc, 2020(7), 16-26. Retrieved March 7, 2024, from [Link]
-
Moody, C. J., & Warrellow, G. J. (1986). Vinyl azides in heterocyclic synthesis. Part 4. Thermal and photochemical decomposition of azidocinnamates containing ortho-cycloalkenyl substituents. Journal of the Chemical Society, Perkin Transactions 1, 1123-1128. Retrieved March 7, 2024, from [Link]
-
Hemetsberger | PDF | Organic Synthesis | Natural Products - Scribd. (2016, March 24). Retrieved March 7, 2024, from [Link]
-
Chandra, A., et al. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry. Retrieved March 7, 2024, from [Link]
-
Moody, C. J., & Warrellow, G. J. (1982). Selectivity in vinyl azide reactions; decomposition of azidocinnamates with olefinic ortho-substituents. Journal of the Chemical Society, Chemical Communications, (22), 1247-1249. Retrieved March 7, 2024, from [Link]
-
Sharma, P., et al. (2023). Vinyl azides in organic synthesis: an overview. RSC Advances, 13(3), 1646-1678. Retrieved March 7, 2024, from [Link]
-
Padwa, A., et al. (1983). Vinyl azide chemistry. Thermally induced reactions. The Journal of Organic Chemistry, 48(5), 695-702. Retrieved March 7, 2024, from [Link]
-
Ranasinghe, N., & Jones, G. B. (2013). Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry. Bioorganic & Medicinal Chemistry Letters, 23(6), 1740-1742. Retrieved March 7, 2024, from [Link]
-
Indoles via Knoevenagel-Hemetsberger Reaction Sequence | Request PDF - ResearchGate. (2025, August 6). Retrieved March 7, 2024, from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved March 7, 2024, from [Link]
-
Synthesis of substituted benzene rings I (video) - Khan Academy. (n.d.). Retrieved March 7, 2024, from [Link]
-
diiodomethane - Organic Syntheses Procedure. (n.d.). Retrieved March 7, 2024, from [Link]
-
Multi-step Synthesis of Substituted Benzenes - YouTube. (2023, January 16). Retrieved March 7, 2024, from [Link]
Sources
- 1. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scribd.com [scribd.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Reactivities of vinyl azides and their recent applications in nitrogen heterocycle synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. ucd.ie [ucd.ie]
- 9. uvic.ca [uvic.ca]
- 10. research.wayne.edu [research.wayne.edu]
- 11. Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 13. Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vinyl azides in heterocyclic synthesis. Part 4. Thermal and photochemical decomposition of azidocinnamates containing ortho-cycloalkenyl substituents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Note: Thermal Decomposition of [(E)-2-azidoethenyl]benzene (β-Azidostyrene) - Pathways, Conditions, and Experimental Protocols
Introduction & Mechanistic Overview[(E)-2-azidoethenyl]benzene, commonly referred to as -azidostyrene or (E)-1-azido-2-phenylethene, is a highly versatile vinyl azide utilized extensively in the synthesis of nitrogen-containing heterocycles. The thermal decomposition (thermolysis) of this compound is a textbook example of how thermodynamic and kinetic controls dictate reaction pathways in organic synthesis.
Causality of Decomposition:
The underlying driving force for the thermal decomposition of[(E)-2-azidoethenyl]benzene is the irreversible extrusion of nitrogen gas (
The fate of this vinyl nitrene is strictly dependent on the thermal energy provided by the reaction conditions:
-
Kinetic Control (Low Temperature): At lower temperatures (100–105 °C), the nitrene undergoes a rapid electrocyclic ring closure to form the strained, three-membered 3-phenyl-2H-azirine [1, 2].
-
Thermodynamic Control (High Temperature): At elevated temperatures (>250 °C), the system possesses sufficient activation energy to bypass the azirine formation (or reopen the azirine ring) and undergo a direct C–H insertion into the adjacent aromatic ring, yielding indole . Concurrently, a rearrangement via a ketenimine intermediate leads to the formation of phenylacetonitrile [1].
This temperature-dependent divergence is closely related to the mechanism observed in the Hemetsberger-Knittel indole synthesis, though the latter typically employs
Reaction Conditions & Product Distribution
Understanding the exact thermal thresholds is critical for drug development professionals aiming to scale up these reactions for active pharmaceutical ingredient (API) scaffolds. Table 1 summarizes the quantitative data regarding the product distribution based on the thermal environment.
Table 1: Influence of Thermal Conditions on Product Distribution
| Temperature | Solvent / Phase | Primary Product(s) | Yield / Ratio | Mechanistic Driver |
| 100–105 °C | Ligroin or Toluene | 3-Phenyl-2H-azirine | Major (Trace Phenylacetonitrile) | Kinetic electrocyclization of vinyl nitrene [1]. |
| 287 °C | Boiling Hexadecane | Indole + Phenylacetonitrile | 85% Total Yield (1:1 Ratio) | Thermodynamic C-H insertion & tautomerization [1]. |
| 900–950 °C | Gas Phase (Flash Vacuum Pyrolysis) | Indole, 3-Phenyl-2H-azirine, Phenylacetonitrile | Variable (Parallel reactions) | High-energy unimolecular gas-phase decomposition [1]. |
Mechanistic Pathway Visualization
The following diagram illustrates the divergent pathways of the vinyl nitrene intermediate generated from the thermolysis of [(E)-2-azidoethenyl]benzene.
Fig 1: Thermal decomposition pathways of [(E)-2-azidoethenyl]benzene.
Experimental Protocols
Self-Validating Safety Note: Vinyl azides are energy-rich compounds and pose an explosion hazard. All thermolysis reactions must be conducted behind a blast shield in a well-ventilated fume hood. The evolution of
Protocol A: Synthesis of 3-Phenyl-2H-azirine (Kinetic Control)
This protocol utilizes mild heating to trap the kinetic product before higher-energy rearrangements can occur [2, 4].
Materials: *[(E)-2-azidoethenyl]benzene (1.0 equiv)
-
Anhydrous Ligroin or Toluene (0.1 M concentration)
-
Nitrogen/Argon line, reflux condenser, and oil bath.
Step-by-Step Methodology:
-
Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve [(E)-2-azidoethenyl]benzene in anhydrous ligroin (or toluene) to achieve a 0.1 M solution.
-
Inert Atmosphere: Purge the system with inert gas (Nitrogen or Argon) for 15 minutes. Attach a reflux condenser connected to a bubbler to monitor
evolution. -
Thermal Activation: Submerge the flask in a pre-heated oil bath set to 105 °C.
-
Reaction Monitoring: Stir the mixture continuously. The reaction will self-validate via the visible bubbling of
gas. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc, 9:1). The reaction is typically complete within 2–4 hours. -
Quenching & Workup: Once
evolution ceases and TLC indicates complete consumption of the azide, remove the flask from the heat and allow it to cool to room temperature. -
Purification: Concentrate the solvent under reduced pressure (keeping the water bath below 30 °C to prevent degradation of the azirine). Purify the crude residue via silica gel column chromatography or vacuum distillation to isolate 3-phenyl-2H-azirine as a pale oil.
Protocol B: Synthesis of Indole and Phenylacetonitrile (Thermodynamic Control)
This protocol utilizes high-boiling solvents to force the nitrene intermediate into the thermodynamically stable indole structure via C-H insertion [1].
Materials:
-
[(E)-2-azidoethenyl]benzene (1.0 equiv)
-
Anhydrous Hexadecane (0.05 M concentration)
-
Preparative TLC or Column Chromatography setup.
Step-by-Step Methodology:
-
Preparation: Dissolve [(E)-2-azidoethenyl]benzene in anhydrous hexadecane in a heavy-walled reaction vessel equipped with a reflux condenser.
-
Thermal Activation: Heat the mixture vigorously to the boiling point of hexadecane (approx. 287 °C).
-
Reaction Monitoring: Maintain reflux for 1–2 hours. The high temperature rapidly extrudes
and forces the rearrangement. -
Workup: Cool the reaction mixture to room temperature. Because hexadecane is difficult to remove via rotary evaporation, load the crude mixture directly onto a silica gel column.
-
Purification: Elute first with pure hexanes to flush out the hexadecane solvent. Gradually increase the polarity using an EtOAc/Hexanes gradient to elute phenylacetonitrile, followed by indole. The expected yield is approximately 85% combined, in a 1:1 ratio.
References
-
Pyrolysis of benzotriazoles. Relationships between 1- and 2-vinylbenzotriazoles,
- and -azidostyrenes, N-phenylketenimine and indole. UQ eSpace - The University of Queensland. Available at: [Link] -
A Review on the Photochemistry of 2H-Azirines. ZORA - University of Zurich. Available at:[Link]
-
Hemetsberger indole synthesis. Wikipedia, The Free Encyclopedia. Available at:[Link]
Solvent selection for the thermolysis of vinyl azides
Application Note: Solvent Selection for the Thermolysis of Vinyl Azides
Executive Summary
The thermolysis of vinyl azides is a cornerstone transformation in heterocyclic chemistry, providing direct access to indoles, pyrroles, and oxazoles via the Hemetsberger-Knittel and related rearrangements. However, the reaction is notoriously sensitive to thermal parameters. The activation energy required to extrude molecular nitrogen (
This guide moves beyond generic solvent lists to provide a mechanistic rationale for solvent selection. We define the "Thermal Window" required for conversion, analyze the safety implications of solvent choice in batch vs. flow systems, and provide a validated protocol for the Hemetsberger indole synthesis.
Mechanistic Foundation: The Nitrene/Azirine Manifold
To select the correct solvent, one must understand the reaction coordinate. Vinyl azides do not simply "decompose"; they undergo a unimolecular extrusion of nitrogen to form a vinyl nitrene, which rapidly collapses into a
-
The Critical Step: The formation of the
-azirine is the rate-determining step in most thermolyses. -
The Divergence: The
-azirine is a "fork in the road." Depending on the solvent temperature and substrate substituents, it can rearrange into an indole (via C-H insertion), expand to an oxazole, or dimerize.
Figure 1: Reaction Pathway and Product Divergence
Caption: The thermal decomposition pathway. Solvent boiling point must exceed the activation barrier for
Strategic Solvent Selection
Selection is dictated by three factors: Boiling Point (BP) , Polarity , and Inertness .
A. The "Inert Carrier" Strategy (Batch Synthesis)
For standard batch reactions, the solvent's boiling point acts as the internal temperature controller. The solvent must be non-nucleophilic to prevent trapping of the electrophilic
| Solvent | Boiling Point ( | Polarity ( | Application Suitability | Removal Difficulty |
| Toluene | 110.6 | 2.38 | Standard. Ideal for labile azides. | Low (Rotovap) |
| 144.4 | 2.57 | Optimal. Reaches activation E for most indole syntheses. | Medium (High Vac) | |
| Chlorobenzene | 131.0 | 5.62 | High Solubility. Good for polar substrates. | Medium |
| Decalin | 187-196 | 2.15 | Extreme. Only for sterically hindered/stable azides. | High (Column/Distillation) |
| DMSO | 189.0 | 46.7 | Specialized. Stabilizes polar transition states but difficult to remove. | High (Lyophilization/Wash) |
B. The "Green" Strategy (Flow Chemistry)
In continuous flow reactors, solvents can be superheated above their boiling points under pressure. This allows the use of greener, lower-boiling solvents.
-
Ethyl Acetate / Acetone: Can be heated to
in a back-pressure regulated coil. -
CPME (Cyclopentyl methyl ether): A modern, green hydrophobic ether with high stability and low peroxide formation.
Protocol: Hemetsberger-Knittel Indole Synthesis
Objective: Conversion of ethyl
Materials
-
Substrate: Ethyl
-azidocinnamate (prepared via condensation of benzaldehyde and ethyl azidoacetate). -
Solvent: Anhydrous
-Xylene (Freshly distilled or HPLC grade). -
Equipment: 3-neck Round Bottom Flask (RBF), Reflux Condenser, Nitrogen line, Blast Shield.
Step-by-Step Procedure
1. Safety & Preparation
-
Calculations: Ensure the C/N ratio of your substrate adheres to Smith’s Rules (
).[1] -
Setup: Place the RBF behind a blast shield. Equip with a magnetic stir bar and reflux condenser.
-
Inert Atmosphere: Purge the system with
for 15 minutes. Oxygen can quench radical intermediates or oxidize the product.
2. Dilution (The Critical Variable)
-
Dissolve the vinyl azide in
-xylene. -
Concentration Rule: Maintain concentration
.-
Why? High concentrations favor intermolecular side-reactions (dimerization/polymerization) over the desired intramolecular cyclization. It also mitigates the kinetic energy release from
extrusion.
-
3. The Thermolysis (Reaction)
-
Heat the solution to a rolling reflux (
). -
Observation: Evolution of nitrogen gas (bubbling) will be visible.
-
Timecourse: Typically 1–4 hours.
4. Self-Validating Endpoint (QC)
-
Do not rely solely on TLC. Azides can decompose on silica, giving false positives.
-
IR Spectroscopy: Take an aliquot, evaporate solvent, and run an FT-IR.
-
Start: Strong peak at
(Azide stretch). -
End: Complete disappearance of the
peak. If the peak remains, reflux continues.
-
5. Workup
-
Cool to room temperature.[2]
-
Remove xylene under reduced pressure (high vacuum required).
-
Purification: Recrystallization from Hexanes/EtOAc is often sufficient due to the cleanliness of the unimolecular rearrangement.
Troubleshooting & Decision Matrix
Use this logic flow to troubleshoot low yields or incomplete conversions.
Figure 2: Solvent & Process Decision Matrix
Caption: Decision matrix for selecting the appropriate activation method and solvent system based on substrate stability and solubility.
References
-
Hemetsberger, H., & Knittel, D. (1972). Synthese und Thermolyse von
-Azidoacrylestern. Monatshefte für Chemie, 103, 194–204. -
Driver, T. G. (2013). Transition metal-catalyzed reactions of vinyl azides. Organic & Biomolecular Chemistry, 11(26), 4293-4300.
-
Chiba, S. (2012). Vinyl Azides in Organic Synthesis: An Overview. Synlett, 23(01), 21-44.
-
Andresini, M., et al. (2020).[3] A sustainable strategy for the straightforward preparation of 2H-azirines... using a single solvent flow-batch approach.[3][4][5] Beilstein Journal of Organic Chemistry, 16, 2852–2862.
-
University of Pittsburgh. (2013). Safe Handling of Azides. Department of Environmental Health and Safety.
Sources
- 1. Reactivities of vinyl azides and their recent applications in nitrogen heterocycle synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hemetsberger-Knittel: Benzaldehydes to Indoles , Hive Tryptamine Chemistry [chemistry.mdma.ch]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - A sustainable strategy for the straightforward preparation of 2H-azirines and highly functionalized NH-aziridines from vinyl azides using a single solvent flow-batch approach [beilstein-journals.org]
Catalytic methods for functionalizing [(E)-2-azidoethenyl]benzene
Application Note: Advanced Catalytic Strategies for the Functionalization of [(E)-2-azidoethenyl]benzene
Abstract
[(E)-2-azidoethenyl]benzene (commonly
Safety & Handling Protocol (Critical)
-
Explosion Hazard: While vinyl azides are generally more stable than their alkyl counterparts due to conjugation, [(E)-2-azidoethenyl]benzene is energetic. It releases
exothermically upon decomposition. -
Temperature Limits: Do not exceed 100 °C without blast shielding.
-
Light Sensitivity: Store in amber vials at -20 °C to prevent premature photolysis to
-azirines. -
Ventilation: All reactions involving the release of nitrogen gas or volatile solvents must be performed in a certified chemical fume hood.
Mechanistic Overview: The Divergent Reactivity
The utility of [(E)-2-azidoethenyl]benzene stems from its ability to access different reactive intermediates based on the catalyst employed.
-
Path A (Nitrenoid): Transition metals (Rh, Co) promote
extrusion to form a metal-nitrenoid, susceptible to C-H insertion.[1] -
Path B (Radical): Single-Electron Transfer (SET) or radical addition generates an iminyl radical, leading to cascades.
-
Path C (Electrophilic): Lewis acids activate the system for nucleophilic attack, often preserving the alkene geometry or leading to substitution.
Figure 1: Divergent catalytic pathways for vinyl azides.[1][3][4] The choice of catalyst dictates whether the reaction proceeds via a nitrenoid (Red), radical (Green), or thermal (Yellow) manifold.
Application Module A: Synthesis of Indoles via Rh(II) Catalysis
Concept: This method utilizes the Driver group's strategy where a Rhodium(II) catalyst promotes the formation of a vinyl nitrenoid.[1] This high-energy species undergoes insertion into a pendant aryl C-H bond. This is a powerful method to functionalize the benzene ring of the styryl moiety intramolecularly.
Target Audience: Medicinal chemists synthesizing indole cores.
Protocol:
-
Substrate Preparation: Dissolve [(E)-2-azidoethenyl]benzene (1.0 equiv) in anhydrous Toluene (0.1 M). Note: If the benzene ring has an ortho-substituent, this facilitates the annulation.
-
Catalyst Addition: Add
(Rhodium(II) octanoate dimer) at 2.0 mol% .-
Why Rh(II)? It balances electrophilicity to stabilize the nitrenoid without "over-stabilizing" it, allowing the C-H insertion to occur.
-
-
Reaction: Heat the mixture to 60 °C under an Argon atmosphere. Monitor
evolution (bubbling). -
Completion: Reaction is typically complete in 2-4 hours. Monitor by TLC (disappearance of the azide spot, usually high
). -
Purification: Filter through a pad of Celite to remove Rhodium residues. Concentrate and purify via silica gel flash chromatography (Hexanes/EtOAc).
Key Insight: The geometry of the vinyl azide is crucial. The (Z)-isomer is often required for the nitrene to reach the C-H bond. However, under catalytic conditions, rapid in situ isomerization often occurs via a transient
Application Module B: Synthesis of Pyrroles via Cu(II) Radical Cascade
Concept: Utilizing the redox properties of Copper, this protocol generates an iminyl radical that can intercept nucleophiles or other radical traps (like
Target Audience: Diversity-oriented synthesis (DOS) groups.
Protocol:
-
Reagents: Combine [(E)-2-azidoethenyl]benzene (1.0 equiv) and Ethyl Acetoacetate (1.2 equiv) in DMF.
-
Catalyst: Add
(10 mol%) and (2.0 equiv).-
Mechanistic Note: Mn(III) acts as the single-electron oxidant to generate the radical species, while Cu(II) assists in the coordination and final oxidation steps.
-
-
Conditions: Stir at 80 °C open to air (or under
balloon if yield is low). -
Workup: Quench with saturated
(aq) to chelate copper salts (turns deep blue). Extract with EtOAc. -
Outcome: The reaction yields a polysubstituted pyrrole. The vinyl azide nitrogen becomes the pyrrole nitrogen, and the vinyl carbons become part of the ring.
Application Module C: Indium(III)-Catalyzed Vinylic Substitution
Concept: Unlike the previous methods that destroy the azide or the alkene, this protocol preserves the vinyl double bond but displaces the azide group with a carbon nucleophile (e.g., Indole). This is a rare example of
Target Audience: Late-stage functionalization (LSF) chemists.
Protocol:
-
Reagents: Mix [(E)-2-azidoethenyl]benzene (1.0 equiv) and Indole (1.2 equiv) in Dichloroethane (DCE).
-
Catalyst: Add
(Indium(III) chloride) at 10 mol% .-
Why Indium?
acts as a mild Lewis acid that activates the azide leaving group without triggering the decomposition to the nitrene.
-
-
Conditions: Stir at room temperature (25 °C) for 1-3 hours.
-
Validation: This mild condition prevents the formation of
-azirines.
-
-
Observation: The product is a 3-vinylindole.[5][6][7] The azide is lost as
(captured by base or solvent buffering). -
Safety Note: Ensure the reaction vessel is vented to prevent pressure buildup from hydrazoic acid byproducts (though usually generated in small amounts, use a scavenger like basic alumina if scaling up).
Comparative Data Analysis
| Feature | Rh(II) Catalysis | Cu(II)/Mn(III) Catalysis | In(III) Catalysis |
| Primary Transformation | C-H Insertion (Annulation) | Radical Cycloaddition | Vinylic Substitution ( |
| Product Class | Indoles | Pyrroles | Vinyl-Heterocycles |
| Nitrogen Fate | Retained in Ring | Retained in Ring | Lost (Leaving Group) |
| Key Intermediate | Metal-Nitrenoid | Iminyl Radical | Activated Vinyl Azide |
| Temperature | 60-80 °C | 80-100 °C | 25 °C (Room Temp) |
| Atom Economy | High (releases | Moderate (requires oxidant) | Moderate (loses |
Mechanistic Visualization: Rhodium vs. Copper Pathways
Figure 2: Mechanistic divergence. Rhodium (top) drives nitrenoid insertion, while Copper/Manganese (bottom) drives radical cycloaddition.
References
-
Driver, T. G., et al. "Rh2(II)-Catalyzed Synthesis of Indoles from Vinyl Azides."[1] Journal of the American Chemical Society, 2008.
-
Chiba, S., et al. "Mn(III)-Mediated Synthesis of Pyrroles from Vinyl Azides and 1,3-Dicarbonyl Compounds." Journal of the American Chemical Society, 2010.
-
Szpilman, A. M., et al. "Indium(III) Catalyzed Reactions of Vinyl Azides and Indoles."[7] Organic Letters, 2020.[5] [5]
-
Bi, X., et al. "α-Substituted vinyl azides: an emerging functionalized alkene." Chemical Society Reviews, 2017.[2]
-
Jiao, N., et al. "Transition-Metal-Catalyzed Conversion of Vinyl Azides." Angewandte Chemie International Edition, 2014.
Sources
- 1. Reactivities of vinyl azides and their recent applications in nitrogen heterocycle synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Substituted vinyl azides: an emerging functionalized alkene - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Vinyl azides in organic synthesis: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06726A [pubs.rsc.org]
- 4. Vinyl azides in organic synthesis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Indium(III) Catalyzed Reactions of Vinyl Azides and Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cris.technion.ac.il [cris.technion.ac.il]
Application Note: One-Pot Synthesis Protocols Involving (E)-Styryl Azide Intermediates
Strategic Overview
(E)-Styryl azides (vinyl azides) are high-value synthetic intermediates that sit at a unique bifurcation point in organic reactivity. They possess dual functionality:
-
1,3-Dipole Character: Capable of undergoing [3+2] cycloadditions (Click chemistry) to form triazoles.
-
Nitrene Precursor Character: Upon thermal or photochemical activation, they extrude nitrogen to form vinyl nitrenes, which rapidly rearrange to 2H-azirines. These strained rings are potent electrophiles for constructing indoles, pyrroles, and pyridines.
The Challenge: Isolating vinyl azides is often undesirable due to their potential shock sensitivity, thermal instability, and tendency to decompose into 2H-azirines on the benchtop. The Solution: One-pot protocols that generate the (E)-styryl azide in situ and immediately consume it in a subsequent cascade. This guide details three such field-proven protocols, eliminating the need for isolation and purification of the energetic intermediate.
Critical Safety & Handling
WARNING: Organic azides are potentially explosive.[1] While styryl azides are generally more stable than low-molecular-weight alkyl azides, the following rules are mandatory:
-
C/N Ratio: Ensure the total number of carbon atoms is at least 3 times the number of nitrogen atoms (
). -
Solvent Choice: NEVER use halogenated solvents (DCM, CHCl
) with sodium azide, as this can form di- and triazidomethane (extremely explosive). Use DMSO, DMF, or alcohols. -
Temperature: Monitor internal temperature strictly. The onset of decomposition for many styryl azides is
C. Uncontrolled exotherms can trigger runaway decomposition. -
Waste: Quench all azide-containing waste with 10% sodium nitrite/sulfuric acid or specific commercial quenching agents before disposal.
Mechanistic Pathways & Workflow
The versatility of the (E)-styryl azide intermediate lies in its ability to switch pathways based on the catalyst and energy input.
Figure 1: Divergent reaction pathways for (E)-styryl azide intermediates. The "One-Pot" strategy relies on controlling the switch between the upper (Click) and lower (Nitrene) pathways.
Experimental Protocols
Protocol A: Cascade Synthesis of Polysubstituted Pyrroles
Mechanism: Vinyl Bromide
Reagents:
-
(E)-Vinyl bromide (1.0 equiv)
-
Sodium azide (NaN
, 2.0 equiv) -
Ethyl acetoacetate (or other 1,3-dicarbonyl) (1.2 equiv)
-
CuI (10 mol%)[2]
-
L-Proline (20 mol%)
-
K
CO (2.0 equiv) -
DMSO (0.2 M concentration)
Step-by-Step Methodology:
-
Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine the vinyl bromide (1.0 mmol), NaN
(130 mg, 2.0 mmol), CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), and K CO (276 mg, 2.0 mmol). -
Solvent Addition: Evacuate and backfill with Argon (3x). Add anhydrous DMSO (5.0 mL) via syringe.
-
Azidation: Heat the mixture to 60°C for 3–5 hours. Checkpoint: Monitor by TLC for the disappearance of vinyl bromide and appearance of the vinyl azide (often fluorescent).
-
Cascade Trigger: Once the bromide is consumed, add Ethyl acetoacetate (1.2 mmol) dropwise to the same reaction vessel.
-
Annulation: Increase temperature to 100°C and stir for 12 hours. The elevated temperature promotes the thermolysis of the in situ vinyl azide to the 2H-azirine, which is then trapped by the enolate.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMSO. Dry organic layer over Na
SO , concentrate, and purify via flash chromatography.
Protocol B: One-Pot Synthesis of 1-Styryl-1,2,3-Triazoles
Mechanism: Vinyl Bromide
Reagents:
-
(E)-Styryl bromide (1.0 equiv)
-
NaN
(1.5 equiv) -
Terminal Alkyne (1.2 equiv)
-
Sodium Ascorbate (10 mol%)
-
CuSO
·5H O (5 mol%) -
DMEDA (N,N'-Dimethylethylenediamine) (10 mol%)
-
Solvent: EtOH/H
O (7:3)
Step-by-Step Methodology:
-
Azide Generation: To a solution of (E)-styryl bromide (1.0 mmol) in EtOH/H
O (4 mL), add NaN (98 mg, 1.5 mmol), CuI (10 mol%), and DMEDA (10 mol%). -
Reaction: Stir at 50°C for 2-4 hours under Argon. Note: DMEDA stabilizes the Cu(I) species and accelerates the halogen exchange.
-
Click Sequence: Without workup, cool the mixture to room temperature. Add the terminal alkyne (1.2 mmol) and a fresh solution of Sodium Ascorbate (10 mol%) and CuSO
(5 mol%) if the initial Cu catalyst is deactivated (often not necessary, but ensures high yield). -
Completion: Stir at room temperature for 6 hours. The product often precipitates out of the aqueous ethanol mixture.
-
Isolation: Filter the precipitate, wash with cold water and dilute ethanol. Recrystallize if necessary.
Protocol C: Telescoped Hemetsberger-Knittel Indole Synthesis
Mechanism: Aldehyde + Azidoacetate
Reagents:
-
Aryl Aldehyde (1.0 equiv)
-
Ethyl azidoacetate (1.2 equiv)
-
Base: NaOEt (freshly prepared, 1.2 equiv)
-
Solvent: Xylene (anhydrous)
Step-by-Step Methodology:
-
Condensation (Low Temp): In a round-bottom flask, dissolve NaOEt (1.2 equiv) in anhydrous EtOH (minimum volume). Add the aryl aldehyde (1.0 mmol) and ethyl azidoacetate (1.2 mmol) at -10°C . Stir for 2 hours.
-
Solvent Switch (Critical): The ethanol must be removed to reach the activation temperature for indole formation. Evaporate the EtOH under reduced pressure at low temperature (<30°C) to leave a slurry.
-
Resuspension: Immediately resuspend the residue in anhydrous Xylene (10 mL).
-
Thermolysis: Equip the flask with a reflux condenser. Plunge the flask into a pre-heated oil bath at 140°C .
-
Cyclization: Reflux for 1–3 hours. Nitrogen gas evolution will be observed.
-
Workup: Cool to RT. Pass through a short plug of silica gel to remove inorganic salts. Concentrate the filtrate to obtain the Indole-2-carboxylate.
Data Summary & Troubleshooting
Comparative Reaction Parameters:
| Parameter | Protocol A (Pyrrole) | Protocol B (Triazole) | Protocol C (Indole) |
| Precursor | Vinyl Bromide | Vinyl Bromide | Aryl Aldehyde |
| Intermediate | (E)-Styryl Azide | (E)-Styryl Azide | |
| Key Catalyst | CuI / L-Proline | CuI / DMEDA | NaOEt (Base) |
| Temp Range | 60°C | 50°C | -10°C |
| Limiting Factor | Azirine stability | Cu catalyst poisoning | Ethanol removal |
| Typical Yield | 65 - 85% | 80 - 95% | 55 - 75% |
Troubleshooting Guide:
-
Low Yield in Protocol A: Often due to moisture in DMSO. Ensure DMSO is distilled over CaH
or stored over molecular sieves. The enolate formation is sensitive to water. -
Incomplete Azidation (Protocol B): If the bromide persists, add 5 mol% more L-Proline. The ligand is crucial for the vinyl halide exchange.
-
Decomposition in Protocol C: If the reaction turns into a black tar during reflux, the concentration of the azide was too high. Dilute further with xylene (0.05 M) to prevent intermolecular side reactions.
References
-
Chiba, S., et al. "Synthesis of Polysubstituted N-H Pyrroles from Vinyl Azides and 1,3-Dicarbonyl Compounds."[3] Organic Letters, vol. 9, no. 10, 2007, pp. 1923–1926. [Link]
-
Barral, K., Moorhouse, A. D., & Moses, J. E. "Efficient Conversion of Aromatic Amines into Azides: A One-Pot Synthesis of Triazole Linkages." Organic Letters, vol. 9, no. 9, 2007, pp. 1809–1811. [Link]
-
Hennion, G. F., & Davisson, E. O. "The Kinetics of the Decomposition of Vinyl Azides." Journal of Organic Chemistry, vol. 36, no. 11, 1971, pp. 1450–1454. [Link]
-
Feldman, K. S., et al. "Vinyl Azides in Organic Synthesis: An Overview." Organic & Biomolecular Chemistry, vol. 17, no. 24, 2019, pp. 5971-5981. [Link]
-
Ranasinghe, N., & Jones, G. B. "Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry."[4] Bioorganic & Medicinal Chemistry Letters, vol. 23, no. 6, 2013, pp. 1740-1742. [Link]
Sources
- 1. hsrm.umn.edu [hsrm.umn.edu]
- 2. One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactivities of vinyl azides and their recent applications in nitrogen heterocycle synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Iodine-Mediated Synthesis of Vinyl Azides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the iodine-mediated synthesis of vinyl azides, a class of versatile chemical intermediates. Vinyl azides are valuable precursors in organic synthesis, particularly for the construction of nitrogen-containing heterocycles, which are common motifs in pharmaceuticals.[1] This document details the underlying reaction mechanisms, provides step-by-step experimental protocols, and emphasizes the critical safety procedures required when handling azide-containing reagents.
Introduction: The Synthetic Utility of Vinyl Azides
Vinyl azides are organic compounds featuring an azide functional group directly attached to a carbon-carbon double bond. Their unique electronic structure makes them highly reactive and synthetically useful. They can serve as precursors to a variety of reactive intermediates, including vinyl nitrenes, 2H-azirines, and iminyl radicals, enabling diverse chemical transformations.[2][3]
Key applications include:
-
Heterocycle Synthesis: Vinyl azides are extensively used in the synthesis of pyrroles, pyridines, imidazoles, and other nitrogen-containing ring systems.[2]
-
[3+2] Cycloadditions: They participate in cycloaddition reactions, most notably in forming 1,2,3-triazoles, a core structure in many FDA-approved drugs.[1][4]
-
Amine Synthesis: The azide group can be readily reduced to a primary amine, providing a pathway to complex amine-containing molecules.
The most common and direct method for their synthesis involves the addition of iodine azide (IN₃) to an alkene, followed by elimination.[5][6] This iodine-mediated pathway offers a reliable route to these valuable building blocks.
Safety First: Critical Procedures for Handling Azide Reagents
WARNING: Azide-containing compounds are hazardous and must be handled with extreme caution. A thorough understanding of the risks and adherence to strict safety protocols are mandatory.
Sodium Azide (NaN₃):
-
High Acute Toxicity: Sodium azide is fatal if swallowed, inhaled, or absorbed through the skin.[7][8] It functions as a potent metabolic inhibitor.
-
Explosive Metal Azides: NaN₃ reacts with heavy metals, including lead and copper (commonly found in plumbing), to form highly shock-sensitive and explosive metal azides.[9][10] Never dispose of azide solutions down the drain.
-
Formation of Hydrazoic Acid (HN₃): Contact with acids converts sodium azide into hydrazoic acid, a highly toxic, volatile, and explosive liquid.[8][10] All work must be performed in a certified chemical fume hood.
Iodine Azide (IN₃):
-
Explosion Hazard: Iodine azide is a hazardous and highly explosive substance that should not be isolated.[5] For this reason, it is exclusively generated in situ for immediate consumption in the reaction mixture.
Mandatory Handling Precautions:
-
Engineering Controls: All manipulations involving solid sodium azide or the generation of iodine azide must be conducted in a certified chemical fume hood with the sash positioned as low as possible.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and double-layered nitrile gloves.[8]
-
Utensils: Use only plastic or ceramic spatulas for transferring solid sodium azide.[9] Metal spatulas can form shock-sensitive metal azides upon scratching.
-
Waste Disposal: All azide-containing waste, including dilute solutions and contaminated materials (e.g., pipette tips, paper towels), must be collected in a designated, properly labeled hazardous waste container and disposed of through an environmental health and safety office.[11]
The Hassner Azidoiodination: Mechanism and Rationale
The most established iodine-mediated route to vinyl azides is the Hassner reaction, a two-step process involving the azidoiodination of an alkene followed by dehydroiodination.[6][12]
Mechanism Overview
The reaction proceeds through three key stages:
-
In Situ Generation of Iodine Azide (IN₃): Iodine azide is too unstable to store and is therefore generated within the reaction flask immediately before use. This is typically achieved by reacting sodium azide (NaN₃) with an iodine electrophile source, such as iodine monochloride (ICl).[5] The choice of solvent is critical; polar aprotic solvents like dichloromethane (DCM) or acetonitrile are common.
-
Electrophilic Addition to the Alkene: The generated IN₃ adds across the C=C double bond of the alkene substrate. This reaction proceeds via an iodonium ion intermediate, similar to other electrophilic additions of halogens. The azide anion (N₃⁻) then attacks the intermediate in an anti-fashion, leading to a β-iodo azide product with a defined stereochemistry.
-
Base-Mediated Elimination: The resulting β-iodo azide is treated with a base to induce the elimination of hydrogen iodide (HI). This E2 elimination step requires an anti-periplanar arrangement of the proton to be removed and the leaving iodide group, which dictates the stereochemistry of the final vinyl azide product.[5]
Mechanistic Diagram
Caption: Step-by-step workflow for vinyl azide synthesis.
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend sodium azide (40 mmol) in anhydrous acetonitrile (80 mL). Cool the suspension to 0°C in an ice bath.
-
Rationale: Acetonitrile is a suitable polar solvent for this reaction. Cooling is essential to control the exothermicity and prevent the decomposition of the highly reactive iodine azide intermediate.
-
-
In Situ Generation of IN₃: Slowly add a 1.0 M solution of iodine monochloride in DCM (22 mmol) dropwise to the stirred suspension over 15 minutes. After the addition is complete, stir the resulting orange-brown mixture for an additional 15 minutes at 0°C.
-
Rationale: Dropwise addition ensures that the concentration of explosive IN₃ remains low at all times.
-
-
Azidoiodination: Add styrene (20 mmol) dropwise to the reaction mixture. Maintain the temperature at 0°C and stir for 2-4 hours, monitoring the reaction by TLC until the styrene is consumed.
-
Rationale: The alkene is added after the IN₃ has been generated to ensure efficient addition.
-
-
Elimination: Add DBU (30 mmol) dropwise to the mixture at 0°C. After the addition, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2-3 hours.
-
Rationale: DBU is a strong, non-nucleophilic base ideal for promoting the E2 elimination of HI to form the desired vinyl azide.
-
-
Quenching and Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate solution (50 mL) to destroy any unreacted iodine species. Transfer the mixture to a separatory funnel and add diethyl ether (100 mL) and water (50 mL). Shake and separate the layers.
-
Rationale: Sodium thiosulfate is a reducing agent that safely neutralizes the iodine electrophile.
-
-
Extraction and Washing: Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL).
-
Rationale: The bicarbonate wash removes any acidic byproducts, and the brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Caution: Do not heat the crude product excessively, as organic azides can be thermally unstable.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure vinyl azide product.
Substrate Scope and Considerations
The Hassner azidoiodination is applicable to a wide range of alkene substrates. The regioselectivity of the initial IN₃ addition and the subsequent elimination step are key factors influencing the final product structure.
| Alkene Substrate | Major Vinyl Azide Product | Typical Yield (%) | Reference |
| Styrene | (E)-(2-azidovinyl)benzene | 70-85% | [6] |
| 1-Octene | 1-azidooct-1-ene | 65-80% | [6] |
| Cyclooctene | 1-azidocyclooct-1-ene | 75-90% | [6] |
| (E)-Stilbene | (E)-1-azido-1,2-diphenylethene | ~70% | [12] |
Key Considerations:
-
Regioselectivity: For terminal alkenes, the iodine atom typically adds to the terminal carbon, leading to the formation of 1-azidoalkenes after elimination. [6]* Stereochemistry: The reaction proceeds via a stereospecific anti-addition of IN₃ followed by a stereospecific anti-elimination of HI. The geometry of the starting alkene will therefore influence the geometry of the final product. [5]* Limitations: While broadly applicable, certain substrates may give undesired side products. For example, the adducts from cyclopentene and cyclohexene tend to form allyl azides instead of vinyl azides, as the stereoelectronic requirements for trans-elimination are not easily met in these strained systems. [6]
Alternative Method: Copper-Catalyzed Azidation of Vinyl Iodides
An important alternative strategy involves the copper-catalyzed coupling of a vinyl iodide with sodium azide. This method is complementary to the Hassner protocol and is particularly useful when the required vinyl iodide is readily accessible. [13][14] General Reaction Scheme: R-CH=CHI + NaN₃ ---(CuI, L-proline)---> R-CH=CHN₃
This reaction typically proceeds under milder conditions than traditional Ullmann couplings, with L-proline serving as a crucial ligand to promote the catalytic cycle. [15]A key advantage is that the stereochemistry of the vinyl iodide is generally retained in the vinyl azide product. [15]
Conclusion
The iodine-mediated synthesis of vinyl azides via the Hassner azidoiodination of alkenes is a robust and versatile method for accessing these valuable synthetic intermediates. A disciplined approach to safety, particularly in the handling of sodium azide and the in situ generation of iodine azide, is paramount for the successful and safe execution of these procedures. By understanding the underlying mechanistic principles and following detailed protocols, researchers can effectively leverage this chemistry for applications in organic synthesis and drug discovery.
References
-
Zhu, W., & Ma, D. (2004). Synthesis of aryl azides and vinyl azides via proline-promoted CuI-catalyzed coupling reactions. Chemical Communications, (8), 888-889. [Link]
-
Zhu, W., & Ma, D. (2004). Synthesis of aryl azides and vinyl azides via proline-promoted CuI-catalyzed coupling reactions. Semantic Scholar. [Link]
-
Zhu, W., & Ma, D. (2004). Synthesis of aryl azides and vinyl azides via proline-promoted CuI-catalyzed coupling reactions. Chemical Communications. DOI:10.1039/B400878B. [Link]
-
Northeastern University, Department of Chemistry and Chemical Biology. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. [Link]
-
Kaur, N. (2023). Vinyl azides in organic synthesis: an overview. RSC Advances, 13(2), 1039-1071. [Link]
-
Kirschning, A., et al. (2011). Multistep flow synthesis of vinyl azides and their use in the copper-catalyzed Huisgen-type cycloaddition under inductive-heating conditions. Beilstein Journal of Organic Chemistry, 7, 1383–1391. [Link]
-
Purdue University, Environment, Health & Safety. (n.d.). Safe Handling of Sodium Azide (SAZ). [Link]
-
Driver, T. G. (2010). Reactivities of vinyl azides and their recent applications in nitrogen heterocycle synthesis. Organic & Biomolecular Chemistry, 8(16), 3589-3600. [Link]
-
University of Tennessee Health Science Center. (n.d.). Lab Safety Guideline: Sodium Azide. [Link]
-
University of Illinois Urbana-Champaign, Division of Research Safety. (2019). Sodium Azide NaN3. [Link]
-
Wang, X., et al. (2023). Et2Zn-Mediated Radical (3 + 2) Cycloaddition of Vinyl Azides with Ethyl Iododifluoroacetate to Access 3,3-Difluoro-γ-lactams. The Journal of Organic Chemistry, 88(20), 14389–14399. [Link]
-
Choi, H., et al. (2023). Ene-γ-lactam synthesis via (3+2) vinyl azide-enolate cycloaddition. ChemRxiv. [Link]
-
Fesat, O., & Dondoni, A. (2021). Cycloaddition reactions for antiviral compounds. Molecules, 26(11), 3226. [Link]
-
Brown, K. (2019). Synthesis and Reactivity of Vinyl Iodonium Salts. University of Akron. [Link]
-
Hassner, A., & Fowler, F. W. (1968). General synthesis of vinyl azides from olefins. Stereochemistry of elimination from .beta.-iodo azides. The Journal of Organic Chemistry, 33(7), 2686–2691. [Link]
-
Kaur, N. (2023). Vinyl azides in organic synthesis: an overview. Semantic Scholar. [Link]
-
Hassner, A., & Fowler, F. W. (1968). A General Synthesis of Vinyl Azides from Olefins. Stereochemistry of Elimination from β-iodo Azides. Bar-Ilan University Research Authority. [Link]
Sources
- 1. Vinyl azides in organic synthesis: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06726A [pubs.rsc.org]
- 2. Reactivities of vinyl azides and their recent applications in nitrogen heterocycle synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Cycloaddition reactions for antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Multistep flow synthesis of vinyl azides and their use in the copper-catalyzed Huisgen-type cycloaddition under inductive-heating conditions [beilstein-journals.org]
- 6. cris.biu.ac.il [cris.biu.ac.il]
- 7. westliberty.edu [westliberty.edu]
- 8. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]
- 9. chemistry.unm.edu [chemistry.unm.edu]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. uthsc.edu [uthsc.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Synthesis of aryl azides and vinyl azides via proline-promoted CuI-catalyzed coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis of aryl azides and vinyl azides via proline-promoted CuI-catalyzed coupling reactions - Chemical Communications (RSC Publishing) DOI:10.1039/B400878B [pubs.rsc.org]
Application Note: Storage and Handling Protocols for Unstable Organic Azides
Core Directive & Executive Summary
Organic azides (
The Golden Rule of Azide Chemistry: Treat every organic azide as an explosive until thermodynamic data proves otherwise. Stability is not binary; it is a gradient defined by molecular weight, functional group density, and environmental factors.
Risk Assessment: The Mathematics of Stability
Before synthesis begins, you must mathematically validate the theoretical stability of your target molecule. Do not rely on intuition. Use the Smith-Open Chain calculation and the Rule of Six .
The C/N Ratio Equation
The stability of an organic azide correlates directly to the ratio of carbon/oxygen atoms to nitrogen atoms.[1] Use the following equation to categorize your molecule:
[1][2]Stability Classification Table
| Ratio Score | Stability Classification | Operational Protocol |
| < 1 | EXTREME DANGER | DO NOT ISOLATE. Synthesize in situ only. Max scale < 1.0 g. |
| 1.0 – 3.0 | Unstable / Sensitive | Isolate only if necessary. Store as solution (< 1M).[1][2] Max scale < 5.0 g. |
| > 3.0 | Relatively Stable | Can be isolated (e.g., n-nonyl azide).[4][5] Standard precautions apply. |
Critical Caveat: This equation does not account for specific "explosophores" like nitro groups (
) or internal strain. If these are present, increase the safety factor (require ratio > 4).
Decision Logic Workflow
The following diagram illustrates the mandatory decision-making process before starting any azide synthesis.
Figure 1: Pre-synthesis stability assessment logic. Adherence to this decision tree is mandatory for scale-up approval.
Storage Protocols: The "Chain of Custody"
If isolation is unavoidable (Ratio > 1), strict storage protocols must be maintained to prevent photolysis or thermal runaway.
Environmental Controls
-
Temperature: Store at -18°C to 4°C .
-
Light Exclusion:
-
Headspace:
-
Flush containers with Argon or Nitrogen before sealing. Oxygen is generally compatible, but moisture can promote hydrolysis in some heteroaromatic azides.
-
Container Material & Geometry
-
DO NOT USE: Ground glass joints (Standard Taper).
-
Reason: Azide solutions can sublime or creep into the joint. Upon drying, the friction of opening the vessel can detonate the crystallized azide in the joint.
-
-
USE: Teflon-lined screw caps or heavy-walled HDPE containers.
-
DO NOT USE: Metal spatulas (See Section 4).
Synthesis & Handling: Critical Incompatibilities
The Halogenated Solvent Ban
NEVER use Dichloromethane (DCM) or Chloroform (
-
Mechanism:
reacts with methylene chloride via nucleophilic substitution to form Diazidomethane ( ). -
Risk: Diazidomethane is an extremely potent explosive, more sensitive than the target organic azide.[10] It can detonate simply by rotating a stopcock or removing a solvent trap.
-
Safe Alternatives: Acetonitrile, DMF, DMSO, or Toluene/Water biphasic systems.
Metal Sensitivity
Avoid contact with Copper (Cu), Lead (Pb), or Brass.
-
Mechanism: These metals react with hydrazoic acid (formed from trace moisture/acid) to form heavy metal azides (e.g.,
). -
Risk: Heavy metal azides are primary explosives (detonators) and are far more shock-sensitive than organic azides.
-
Protocol: Use glass, Teflon, or ceramic spatulas only.
Waste Management: The Nitrous Acid Quench Protocol
Disposing of azide waste requires chemical destruction, not just dilution. The standard method utilizes Nitrous Acid (
Quench Workflow Diagram
Figure 2: Chemical destruction of azide waste. The order of addition (Nitrite before Acid) is critical to prevent HN3 evolution.
Step-by-Step Deactivation Procedure
-
Setup: Perform in a fume hood behind a blast shield. Ensure the vessel is open to allow gas escape.
-
Preparation: Dilute the azide waste to < 5% concentration with water.
-
Addition 1 (Nitrite): Add 20% aqueous Sodium Nitrite (
) solution. Use 1.5g per 1g of Azide (approx 40% excess).[9] -
Addition 2 (Acid): Slowly add 20% Sulfuric Acid (
). -
Validation: Test the solution with starch-iodide paper. A blue color indicates excess nitrite is present, confirming the azide has been fully consumed.[9]
-
Disposal: Neutralize the final solution to pH 7 with NaOH and dispose of as aqueous chemical waste.
References
- Smith, P. A. S. (1966). The Chemistry of Open-Chain Organic Nitrogen Compounds. W. A. Benjamin.
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[4] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link
-
Bräse, S., et al. (2005).[4] Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240. Link
-
Conrow, R. E., & Dean, W. D. (2008). Diazidomethane Explosion. Organic Process Research & Development, 12(6), 1285–1286. (Documentation of the DCM/Azide hazard). Link
-
University of California Center for Laboratory Safety. (2013). Safety Alert: Organic Azides. Link
-
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press.[9][11] Link
Sources
- 1. uvic.ca [uvic.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. From boom to bloom: synthesis of diazidodifluoromethane, its stability and applicability in the ‘click’ reaction - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC05128A [pubs.rsc.org]
- 7. artscimedia.case.edu [artscimedia.case.edu]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.unm.edu [chemistry.unm.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. orgsyn.org [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of [(E)-2-azidoethenyl]benzene
The following Technical Support Guide is designed for researchers and process chemists working on the synthesis of [(E)-2-azidoethenyl]benzene (also known as
This guide addresses the specific challenges of regioselectivity (obtaining the
Ticket Subject: Improving Yields & Selectivity in
Part 1: The Synthetic Logic (Root Cause Analysis)
To improve yields, you must first ensure you are navigating the correct mechanistic pathway. The synthesis of [(E)-2-azidoethenyl]benzene is frequently plagued by two critical failure modes:
-
Regiochemical Error: Obtaining
-azidostyrene instead of the target -isomer. -
Thermal Decomposition: Unintentional conversion of the product into 3-phenyl-2H-azirine.
The Pathway Decision Matrix
The choice of reagents for the initial azidoiodination of styrene dictates the regiochemistry. You cannot use standard ionic conditions (e.g.,
Figure 1: Mechanistic divergence in vinyl azide synthesis. The radical pathway is required to place the azide on the terminal (
Part 2: Optimized Experimental Protocol
This protocol utilizes an oxidative radical azidoiodination strategy (using
Phase 1: Radical Azidoiodination (Anti-Markovnikov)
Goal: Synthesize (2-azido-1-iodoethyl)benzene.
-
Reagents: Styrene (1.0 equiv),
(1.2 equiv), (1.2 equiv), (1.0 equiv). -
Solvent: Glacial Acetic Acid (
). -
Mechanism:
oxidizes azide and iodide ions to generate radicals ( ). The azide radical adds to the terminal carbon of styrene (forming a stable benzylic radical), which is then trapped by iodine.
Step-by-Step:
-
Dissolve
(10 mmol) in water/AcOH mixture. -
Add
(12 mmol) and (12 mmol) slowly at . Caution: Evolution of nitrogen gas and iodine vapors. -
Add Styrene (10 mmol) and stir at room temperature (25°C) for 4–6 hours.
-
Workup: Quench with saturated
(to remove excess iodine). Extract with ethyl acetate.[1] -
Checkpoint:
NMR should show the methine proton ( ) as a doublet of doublets around 5.0–5.5 ppm.
Phase 2: Stereoselective Elimination
Goal: Convert the iodo-azide intermediate to [(E)-2-azidoethenyl]benzene.
-
Reagents: Potassium tert-butoxide (
, 1.2 equiv). -
Solvent: Anhydrous Ether or THF (Keep temperature LOW).
-
Temperature:
to .
Step-by-Step:
-
Dissolve the crude iodo-azide from Phase 1 in anhydrous ether.
-
Cool to
. -
Add
slowly. The base abstracts the proton to the azide group (on the terminal carbon), triggering the elimination of iodide. -
Stir for 2–4 hours. Monitor by TLC.
-
Purification: Flash chromatography on neutral alumina (Silica is often too acidic and can degrade the product). Protect from light.
Part 3: Troubleshooting Guide & FAQs
Issue 1: "I am isolating -azidostyrene (1-azidoethenylbenzene) instead of the -isomer."
Diagnosis: You likely utilized an ionic mechanism where
-
Cause: Using
in polar solvents without radical initiators favors ionic addition. In the ionic path, adds to the terminal carbon to form a benzylic carbocation, forcing the azide to the benzylic ( ) position. -
Solution: Switch to the Radical Azidoiodination protocol (
) described above. The azide radical ( ) is electrophilic but adds to the terminal alkene carbon to generate the stable benzylic radical intermediate.
Issue 2: "My product yield is low, and I see a heterocyclic byproduct (2-phenylazirine)."
Diagnosis: Thermal decomposition (Thermolysis).
-
Cause: Vinyl azides are thermally unstable. Heating [(E)-2-azidoethenyl]benzene causes nitrogen extrusion (
) and ring closure to form 3-phenyl-2H-azirine. -
Solution:
-
Never heat the reaction mixture above
. -
Perform the elimination step at
. -
Avoid distillation if possible; use column chromatography at room temperature or below.
-
Store the final product at
in the dark.
-
Issue 3: "I am getting a mixture of E and Z isomers."
Diagnosis: Poor stereocontrol during elimination.
-
Cause: E2 elimination requires an anti-periplanar geometry.[2][3] The ratio of
depends on the population of conformers in the iodo-azide intermediate. -
Solution:
-
Use a bulky base like
. The steric bulk favors the formation of the thermodynamically more stable -alkene (trans) by destabilizing the transition state leading to the -isomer. -
Ensure the solvent is non-polar (Ether) rather than highly polar (DMSO), which can sometimes promote E1 mechanisms that lose stereospecificity.
-
Summary Data Table: Yield Optimization Factors
| Variable | Recommendation | Rationale |
| Oxidant | Promotes radical generation for anti-Markovnikov regioselectivity. | |
| Base | Bulky base favors E2 elimination to the stable | |
| Temperature | Prevents decomposition to 2-phenylazirine. | |
| Solvent (Step 1) | Acetic Acid | Stabilizes radical generation system. |
| Solvent (Step 2) | Diethyl Ether | Non-polar solvent supports E2 mechanism; easy removal without heat. |
References
-
Hassner, A., & Fowler, F. W. (1968). The reaction of iodine azide with alkenes.[4] Regiochemistry and stereochemistry. Journal of Organic Chemistry, 33(7), 2686–2691. Link
-
Chouthaiwale, P. V., Karabal, P. U., Suryavanshi, G., & Sudalai, A. (2010). Regiospecific Azidoiodination of Alkenes with Sodium Periodate, Potassium Iodide, and Sodium Azide: A High-Yield Synthesis of
-Iodoazides. Synthesis, 2010(22), 3879–3882. Link -
Gilchrist, T. L. (1983). Vinyl azides and their rearrangement to 2H-azirines. Chemical Society Reviews, 12(1), 53-73. Link
-
Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240. Link
Sources
- 1. Asymmetric azidohydroxylation of styrene derivatives mediated by a biomimetic styrene monooxygenase enzymatic cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 3. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. mdpi.com [mdpi.com]
Executive Summary: The Decomposition-Polymerization Continuum
Technical Support Center: Preventing Polymerization During Vinyl Azide Purification
Vinyl azides (
The primary failure mode is not simple chain-growth polymerization, but rather the extrusion of nitrogen (
The Golden Rule: Stability is maintained by controlling three variables: Acidity, Temperature, and Concentration.
Troubleshooting Guides & FAQs
Category A: The "Brown Column" Phenomenon (Purification Failures)
Q: I loaded my crude vinyl azide onto a silica gel column, and it turned brown/black. No product eluted. What happened?
A: You likely triggered acid-catalyzed decomposition. Standard silica gel is slightly acidic (
-
The Fix: You must neutralize the stationary phase. Pre-wash your silica column with 1–3% Triethylamine (TEA) in hexanes, or add 1% TEA to your mobile phase throughout the run. Alternatively, switch to Basic Alumina or Neutral Alumina , which are far superior for acid-sensitive azides [4].
Q: Can I distill my vinyl azide to purify it? A: ABSOLUTELY NOT. Distillation concentrates the azide and adds heat—the two primary triggers for explosive decomposition. Vinyl azides can detonate if the local temperature exceeds their onset of decomposition (often >60–80°C, depending on substitution) [5].
-
The Fix: Use low-temperature recrystallization (if solid) or flash chromatography on basic alumina (if liquid). If you must remove solvent, use a rotary evaporator with a water bath
and never distill to dryness.
Category B: Storage & Handling[2][3][4][5][6]
Q: My pure vinyl azide turned into a jelly-like solid in the freezer after two weeks. Why? A: This is "Dark Polymerization." Even at low temperatures, high concentrations (neat liquid) can favor intermolecular cycloadditions or slow nitrene formation.
-
The Fix: Never store vinyl azides neat for long periods. Store them as dilute solutions (
) in non-halogenated solvents (e.g., tert-butyl methyl ether or ethyl acetate) at in the dark. Light can photochemically trigger nitrene formation [6].
Q: Should I add a radical inhibitor like Hydroquinone? A: Radical inhibitors are less effective here than for standard vinyl monomers because the decomposition mechanism is often nitrene-mediated rather than purely radical. However, adding a radical scavenger like BHT (Butylated hydroxytoluene) can prevent secondary radical chains if your specific vinyl azide has a tendency toward radical propagation. The most effective "inhibitor" is base (to prevent acid catalysis) and darkness [7].
Experimental Protocols
Protocol A: The "Neutralized Silica" Flash Chromatography Method
Use this when Basic Alumina is unavailable.
Reagents:
-
Crude Vinyl Azide
-
Silica Gel (Standard grade, 60 Å)
-
Triethylamine (TEA)[2]
-
Hexanes / Ethyl Acetate (HPLC Grade)
Step-by-Step:
-
Slurry Preparation: Prepare the silica slurry using 99:1 Hexanes:TEA. Let it sit for 10 minutes to neutralize active acidic sites.
-
Column Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of the mobile phase (e.g., 95:5 Hexanes:EtOAc + 1% TEA).
-
Loading: Dissolve the crude material in a minimum amount of mobile phase (containing TEA). Do not use DCM for loading if possible, as it can be slightly acidic or contain traces of HCl.
-
Elution: Run the column using the TEA-doped solvent system. Keep the flow rate moderate; do not let the compound sit on the silica for hours.
-
Concentration: Evaporate fractions in a water bath set to 20°C (Room Temp). Do not heat.
Protocol B: Rapid Filtration over Basic Alumina
The Gold Standard for unstable azides.
-
Pack a short plug (pad) of Basic Alumina (Activity III) .
-
Pre-wet with Hexanes.
-
Load crude mixture.
-
Flush rapidly with 5-10% EtOAc/Hexanes.
-
This removes polar impurities and oligomers without exposing the monomer to acidic sites.
Data & Stability Analysis
Table 1: Stability of Vinyl Azides on Stationary Phases
| Stationary Phase | Additive | Stability Rating | Risk Factor | Recommended For |
| Silica Gel (Untreated) | None | Poor | High (Acidic decomposition) | Stable, electron-poor azides only |
| Silica Gel | 1-3% TEA | Good | Low (Neutralized) | General purification |
| Neutral Alumina | None | Very Good | Very Low | Acid-sensitive substrates |
| Basic Alumina | None | Excellent | Minimal | Highly unstable/reactive azides |
Visualizing the Mechanisms
Diagram 1: The Decomposition "Doom Loop"
This diagram illustrates why acid and heat are the enemies. The path to the "Brown Polymer" is driven by the formation of the Azirine intermediate.
Caption: The thermal and acid-catalyzed pathways converting Vinyl Azide into intractable polymers via the Azirine intermediate.
Diagram 2: Purification Decision Tree
Follow this logic to select the safe purification method.
Caption: Decision matrix for selecting the safest purification methodology based on physical state and chemical sensitivity.
References
-
Moody, C. J., & Warrellow, G. J. (1986).[3] Vinyl azides in heterocyclic synthesis. Part 4. Thermal and photochemical decomposition.[3] Journal of the Chemical Society, Perkin Transactions 1, 1123-1128.[3] [3]
-
L'Abbé, G., & Mathys, G. (1974).[4] Mechanism of the thermal decomposition of vinyl azides. The Journal of Organic Chemistry, 39(12), 1778-1780.
-
BenchChem Technical Support. (2025). Azide Stability in Different Solvent Systems & Purification Guides.
-
Teledyne ISCO. (2012). RediSep Basic Alumina Column Purification of High pKa Compounds. Application Note AN83.
-
University of California, Santa Cruz. (2018). SOP: Handling Organic Azides.
-
Bi, X., et al. (2020).[5] Silver-Catalyzed Hydroazidation of Terminal Alkynes. Journal of the American Chemical Society, 142(15), 7083-7091.
-
Google Patents. (2000). Methods for inhibiting the polymerization of vinyl monomers (EP0998437A4).
Sources
- 1. biotage.com [biotage.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Vinyl azides in heterocyclic synthesis. Part 4. Thermal and photochemical decomposition of azidocinnamates containing ortho-cycloalkenyl substituents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Vinyl azide synthesis by azidonation, azidation or substitution [organic-chemistry.org]
Technical Guide: Removal of Unreacted Sodium Azide from Organic Azide Mixtures
Introduction: The Dual-Hazard Challenge
Working with organic azides presents a unique safety paradox: you must isolate a potentially energetic product (the organic azide,
This guide moves beyond basic safety data sheets to provide a field-validated workflow for the purification of organic azides. The focus is on solubility-driven separation followed by oxidative destruction of the waste.
Critical Safety Directive
Before proceeding, acknowledge three non-negotiable safety rules:
-
No Acidic Workups: Never acidify a reaction mixture containing
before removal. This generates Hydrazoic Acid ( ) , a volatile explosive and potent neurotoxin.[1][2] -
No Halogenated Solvents: Avoid Dichloromethane (DCM) or Chloroform.
reacts with these to form di- and tri-azidomethanes, which are violently unstable.[3] -
No Metal Contact: Do not use metal spatulas or pour azide waste down the drain. Formation of heavy metal azides (Lead/Copper azide) in plumbing is a known cause of laboratory explosions.[4]
Module 1: The Separation Protocol (Aqueous Workup)
Scenario: You have a crude reaction mixture containing your organic azide product and unreacted
Standard Operating Procedure (SOP)
| Step | Action | Technical Rationale |
| 1. Dilution | Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Diethyl Ether ( | Avoids DCM. Ensures density difference for phase separation. |
| 2. Washing | Wash the organic layer 3× with water or saturated brine.[4] | |
| 3. pH Check | Test the aqueous output with pH paper.[6] Ensure pH | Keeps azide in the ionic form ( |
| 4. Segregation | Collect ALL aqueous washes in a dedicated "Azide Waste" container.[4] | Prevents accidental disposal down the drain.[4] |
| 5. Drying | Dry organic layer over | Removes residual water containing trace dissolved azide.[4] |
Troubleshooting: "My Product is Water Soluble"
Issue: If your organic azide is small or highly polar (e.g., azido-sugars, short-chain azido-amines), it may co-extract into the water. Solution:
-
Salting Out: Saturate the aqueous layer with NaCl to force the organic product back into the organic phase.
-
Solid Phase Extraction: If the product is stable, use a short silica plug.
is very polar and will stick to the baseline of silica gel (using non-polar eluents), while the organic azide elutes.
Module 2: Verification (The Ferric Chloride Test)
Scenario: You need to confirm that your organic phase is free of
The Ferric Chloride Spot Test
This colorimetric test detects the presence of the azide ion (
Protocol:
-
Take a 0.5 mL aliquot of your organic phase.
-
Add 0.5 mL of water and shake (to extract any residual salts).
-
Add 2–3 drops of 0.1 M
solution (slightly acidified with HCl) to the aqueous portion. -
Observation:
-
Amber/Yellow: Negative (Safe).
-
Red/Orange: Positive (Residual
present).
-
Decision: If Positive, repeat the aqueous wash (Module 1, Step 2).
Module 3: Waste Destruction (Quenching)
Scenario: You have a flask of aqueous waste containing
The Reaction Logic
[7]Step-by-Step Quenching Protocol
-
Setup: Place the open waste container in a fume hood (Release of NO gas).
-
Add Nitrite: Add 20% aqueous Sodium Nitrite (
) solution.[3][4][6][7]-
Ratio: Use ~1.5 g
for every 1 g of estimated .[7]
-
-
Acidify (The Critical Step): Slowly add 20% Sulfuric Acid (
) dropwise.[3][4] -
Endpoint Testing:
-
Disposal: Once confirmed (Blue paper + No gas evolution), neutralize to pH 7 with NaOH and dispose of as aqueous chemical waste.
Visualizing the Workflow
Diagram 1: The Azide Removal Decision Tree
Caption: Decision matrix for the safe separation of organic azides from sodium azide reagents.
Diagram 2: The Quenching Mechanism
Caption: Chemical pathway for the destruction of azide waste using the Nitrite method.[4][5][7]
Frequently Asked Questions (FAQs)
Q1: Can I use Dichloromethane (DCM) for extraction if I work quickly?
Answer: Absolutely not. The reaction between azide and DCM forms diazidomethane (
Q2: I smell a pungent, headache-inducing odor during workup. What is it?
Answer: This is likely Hydrazoic Acid (
-
Immediate Action: Stop work. Close the hood sash.
-
Remedy: Carefully add saturated Sodium Bicarbonate (
) or NaOH to the mixture to return the pH to >9. is volatile and causes rapid vasodilation (precipitous blood pressure drop).
Q3: How do I clean my glassware after an azide reaction?
Answer: Do not rely on standard dishwashing.
-
Rinse glassware with the Nitrite Quench Solution (see Module 3) to destroy trace solids.
-
Rinse thoroughly with water.
-
Only then proceed to standard detergent washing. Note: Never let azide solutions dry out in ground glass joints; the friction can trigger an explosion.
Q4: Is the Ferric Chloride test quantitative?
Answer: No, it is qualitative. It detects concentrations roughly above 50 µg/mL. For quantitative analysis (e.g., GMP validation), Ion Chromatography (IC) or HPLC with UV detection (at 210 nm) is required.
References
-
Organic Process Research & Development. (2008). Safe Handling of Sodium Azide (SAZ).[1][2] ACS Publications.[1][9] Retrieved from [Link]
-
Division of Research Safety, University of Illinois. (2019). Sodium Azide NaN3 Safety Guide.[4] Retrieved from [Link][7]
-
Organic Syntheses. (2010). Working with Hazardous Chemicals: Cyclohexene Imine.[10] Org.[1][3][4][6][10] Synth. 2010, 87, 161-169.[10] Retrieved from [Link]
-
University of Wisconsin-Madison EHS. (2025). Safe Handling of Sodium Azide.[2][3][6][8][11][12] Retrieved from [Link][4]
Sources
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. reddit.com [reddit.com]
- 8. geneseo.edu [geneseo.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. orgsyn.org [orgsyn.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
Overcoming steric hindrance in substituted styryl azide reactions
Technical Support Center: Styryl Azide Reaction Optimization Hub
Current Status: Online 🟢 Topic: Overcoming Steric Hindrance in Substituted Styryl Azide Reactions Ticket ID: SA-OPT-2026
Welcome to the Styryl Azide Technical Support Hub
User Profile: Synthetic Chemists, Medicinal Chemists, Process Development Scientists. Mission: To troubleshoot low yields and failed reactions involving sterically hindered styryl (vinyl) azides.
Styryl azides (α-azidostyrenes or β-azidostyrenes) are high-value precursors for indoles (via Hemetsberger-Knittel cyclization), triazoles, and azirines. However, bulky substituents—particularly at the ortho-position of the aryl ring or the
Module 1: Synthesis Troubleshooting (The Precursor Bottleneck)
Issue: You cannot form the styryl azide from a hindered aldehyde using standard Knoevenagel conditions.
The Diagnostic
The standard route involves condensing an aromatic aldehyde with ethyl azidoacetate.
-
Symptom: Starting material recovery >80%.
-
Root Cause: Bulky ortho-substituents (e.g., 2,6-dichlorophenyl, mesityl) prevent the nucleophilic attack of the azidoacetate enolate on the aldehyde carbonyl.
Tier 1 Solutions (Optimization)
| Parameter | Standard Condition | Hindered Substrate Protocol | Why? |
| Base | NaOEt (Sodium Ethoxide) | KOtBu (Potassium tert-butoxide) | A stronger, bulkier base ensures irreversible deprotonation of the azidoacetate, increasing effective enolate concentration. |
| Temperature | -10°C to 0°C | -30°C to -10°C | Paradoxically, lower temperatures stabilize the unstable intermediate aldol adduct before elimination, preventing retro-aldol collapse. |
| Solvent | Ethanol | THF or Methanol | THF improves solubility of the enolate; Methanol can accelerate proton transfer steps. |
Tier 2 Solutions (Alternative Routes)
If the Knoevenagel route fails, switch to the Alkyne Hydroazidation Protocol . This bypasses the aldehyde steric clash entirely.
Protocol: Silver-Catalyzed Hydroazidation
-
Substrate: Start with the corresponding terminal alkyne (often easier to synthesize via Sonogashira coupling).
-
Reagents: TMSN
(Trimethylsilyl azide), Ag CO (Catalyst), H O.[1] -
Mechanism: Silver activates the alkyne, allowing azide attack even with proximal bulk.
-
Reference: Bi et al.[1][2] demonstrated this for bulky substrates where condensation failed.
Module 2: The Hemetsberger-Knittel Cyclization (Indole Formation)
Issue: The styryl azide is made, but it decomposes or polymerizes instead of forming the indole.
The Mechanism & The Problem
The reaction proceeds via thermal decomposition of the azide to a vinyl nitrene , which inserts into the C-H bond.
-
Steric Block: Bulky substituents prevent the necessary rotation of the nitrene intermediate to align with the ortho-C-H bond.
-
Thermal Failure: High temperatures (>130°C) required to force rotation often lead to "tarring" (polymerization) before cyclization.
Technical Solution: Catalytic Bypass (The Driver Protocol)
Instead of brute-force heating, use Rhodium(II) catalysis. This stabilizes the nitrene and lowers the activation energy for insertion.
Recommended Catalyst System:
-
Catalyst:
(Du Bois’ catalyst) or . -
Loading: 1–2 mol%.
-
Solvent: Toluene or DCE (60°C – 80°C).
-
Advantage: Works at temperatures 50–80°C lower than thermal thermolysis.
Visualization: Thermal vs. Catalytic Pathway
Figure 1: Comparison of thermal decomposition (prone to polymerization) vs. Rhodium-catalyzed route (stabilized pathway).
Module 3: Click Chemistry (CuAAC) with Hindered Azides
Issue: "My click reaction stalled."
Scenario: You are trying to couple a bulky styryl azide with a terminal alkyne using standard CuSO
The Steric Shielding Effect
The copper(I) catalyst requires access to the azide nitrogen. Bulky groups (e.g., ortho-disubstituted rings) create a "steric umbrella," preventing the formation of the necessary dinuclear copper intermediate.
Optimization Protocol
1. Ligand Selection (Critical) Do not use ligand-free conditions.
-
Standard: TBTA (Poor solubility, moderate steric tolerance).
-
Recommended: THPTA or BTTES .
-
Why: These water-soluble ligands wrap the Cu(I) center, preventing aggregation but maintaining a catalytic pocket open enough for the azide to enter.
-
2. The "Co-Solvent" Trick Steric hindrance is often exacerbated by poor solvation.
-
Solvent: DMSO/tBuOH (1:1).[3]
-
Additive: Add 10% THF if the styryl azide is highly lipophilic.
3. Temperature Ramp Unlike biological click chemistry (done at RT), hindered chemical synthesis requires energy.
-
Protocol: Microwave irradiation at 60°C for 30 minutes often pushes the reaction to completion where 24h at RT fails.
Module 4: Safety & Stability (The Flow Solution)
Warning: Substituted styryl azides are high-energy compounds. Steric strain weakens the
The Flow Chemistry Fix: For scaling up hindered Hemetsberger reactions, do not use batch reactors . The exotherm can be uncontrollable.
-
System: Heated coil reactor (e.g., PFA tubing).
-
Residence Time: 5–10 minutes.
-
Temperature: Can safely exceed the boiling point of the solvent (superheating) to overcome the steric activation barrier without explosion risk.
Frequently Asked Questions (FAQ)
Q: My styryl azide is an oil that degrades at room temperature. How do I purify it? A: Do not distill. Purify via rapid filtration through a short plug of neutral alumina (not silica, which is acidic and can trigger decomposition) using cold Hexane/EtOAc. Store at -20°C in the dark.
Q: Can I use the Rhodium catalyst for ortho-blocked substrates? A: Yes. In fact, Driver et al.[4] showed that Rhodium catalysts are essential for 2,6-disubstituted styryl azides, as they facilitate the formation of the phenonium ion intermediate required for the migration step.
Q: I see a "dimer" byproduct in my Hemetsberger reaction. A: This is likely an azine formation (N=N bond between two substrates) caused by nitrene coupling. This happens when the concentration is too high. Solution: Dilute the reaction to <0.05 M or use slow addition of the azide to the heated solvent.
References
-
Hemetsberger, H., & Knittel, D. (1972).[5][6] Synthese und Thermolyse von
-Azidoacrylestern.[5][6] Monatshefte für Chemie, 103, 194–204.[5] -
Jones, C., Nguyen, Q., & Driver, T. G. (2014).[7] Dirhodium(II) Carboxylate Catalyzed Formation of 1,2,3-Trisubstituted Indoles from Styryl Azides.[7][8] Angewandte Chemie International Edition, 53(3), 785–788.[7]
-
Sun, K., Liu, S., Bec, P. M., & Driver, T. G. (2011).[4] Rhodium-Catalyzed Synthesis of 2,3-Disubstituted Indoles from
-Disubstituted Styryl Azides.[4][8][9] Angewandte Chemie International Edition, 50(7), 1702–1706.[4] -
Liu, Z., Liao, P., & Bi, X. (2014).[1] Silver-Catalyzed Hydroazidation of Unactivated Terminal Alkynes. Organic Letters, 16(14), 3668–3671.[1]
-
Puntigam, O. et al. (2021). A sustainable strategy for the straightforward preparation of 2H-azirines... using a single solvent flow-batch approach.[10] Beilstein Journal of Organic Chemistry, 17, 168–177.
-
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. (Ligand optimization data).
Sources
- 1. Vinyl azide synthesis by azidonation, azidation or substitution [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Rhodium-catalyzed synthesis of 2,3-disubstituted indoles from β,β-disubstituted stryryl azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Dirhodium(II) carboxylate catalyzed formation of 1,2,3-trisubstituted indoles from styryl azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rhodium-Catalyzed Synthesis of 2,3-Disubstituted Indoles from β,β-Disubstituted Stryryl Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - A sustainable strategy for the straightforward preparation of 2H-azirines and highly functionalized NH-aziridines from vinyl azides using a single solvent flow-batch approach [beilstein-journals.org]
Safe disposal methods for [(E)-2-azidoethenyl]benzene waste
Technical Support Center: (E)-2-azidoethenyl]benzene
A Guide to Safe Waste Management & Disposal
Welcome to the Technical Support Center for researchers working with [(E)-2-azidoethenyl]benzene (trans-β-azidostyrene). As a Senior Application Scientist, my goal is to provide you with the technical expertise and field-proven insights necessary to manage and dispose of waste from this energetic compound safely and effectively. This guide is structured to address specific issues you may encounter, explaining the causality behind each procedural choice to ensure both safety and scientific integrity.
Section 1: Hazard Assessment of [(E)-2-azidoethenyl]benzene
Understanding the inherent risks of a compound is the first step toward safe handling and disposal. [(E)-2-azidoethenyl]benzene is an organic azide, a class of compounds known for their potential to be explosive.[1] Its specific structure as a vinyl azide introduces unique reactivity.
Frequently Asked Questions: Compound Stability
Q1: What are the primary safety concerns with [(E)-2-azidoethenyl]benzene?
A1: The primary concern is its potential for rapid and violent decomposition, which can be initiated by heat, shock, friction, or light.[1][2] As a vinyl azide, the azide group is attached directly to a double bond, which influences its reactivity and decomposition pathways.[3][4] Key hazards include:
-
Explosive Potential: Organic azides are energetic materials. Their stability is influenced by their molecular structure.[1][5]
-
Formation of Hydrazoic Acid: Contact with strong acids can produce hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.[6][7]
-
Formation of Heavy Metal Azides: Contact with heavy metals (e.g., lead, copper, silver, mercury), often found in plumbing or on metal spatulas, can form extremely shock-sensitive and explosive metal azides.[7][8] For this reason, azide solutions must never be disposed of down the drain.[6][7]
-
Incompatibility with Halogenated Solvents: Do not use halogenated solvents like dichloromethane or chloroform as reaction media, as this can lead to the formation of extremely unstable di- and tri-azidomethane.[1][8]
Q2: How can I assess the stability of [(E)-2-azidoethenyl]benzene?
A2: While a full calorimetric analysis (DSC/TGA) provides precise data, two general rules of thumb are excellent for an initial risk assessment of any organic azide[1][2]:
-
Carbon to Nitrogen Ratio (C/N): The stability of organic azides generally increases with a higher ratio of carbon atoms to nitrogen atoms. [(E)-2-azidoethenyl]benzene has the formula C₈H₇N₃. This gives it a C/N ratio of 8/3, which is approximately 2.67. While there is no strict cutoff, azides with a C/N ratio below 3 should be handled with increased caution.[1]
-
The "Rule of Six": This guideline suggests that having at least six carbon atoms for every energetic functional group (like an azide) provides sufficient "dilution" to render the compound relatively safe to handle in small quantities.[1] [(E)-2-azidoethenyl]benzene has eight carbons to one azide group, which suggests it is more stable than low-molecular-weight azides, but it should still be treated as a potentially hazardous material.[1]
| Property | Value / Guideline | Implication for Safety |
| Molecular Formula | C₈H₇N₃ | Energetic functional group present. |
| Common Name | trans-β-azidostyrene | Vinyl azide structure. |
| C/N Ratio | ~2.67 | Handle with caution as a potentially energetic compound.[1] |
| "Rule of Six" | 8 Carbons / 1 Azide Group | Meets the general guideline for relative stability in small quantities.[1] |
| Key Incompatibilities | Strong Acids, Heavy Metals, Halogenated Solvents, Strong Oxidizers.[1][6][7][8] | Strict segregation of waste is mandatory to prevent formation of explosive byproducts. |
Section 2: Core Principles & Disposal Workflow
Before selecting a disposal protocol, it is critical to consult your institution's Environmental Health & Safety (EHS) department.[9][10][11] They will provide guidance based on local, state, and federal regulations.[12][13] The workflow below is a general guide to decision-making.
Caption: Decision workflow for [(E)-2-azidoethenyl]benzene waste.
Section 3: Recommended Disposal Protocols
Troubleshooting Guide: Container & Labeling
Q3: What type of container should I use for azide waste?
A3: Use a dedicated, clearly labeled container made of a compatible material like HDPE (high-density polyethylene) or glass.[9] Never use metal containers or caps , as scratches or contact can lead to the formation of dangerous metal azides.[8] Ensure the container is in good condition, free of cracks or leaks, and has a tightly sealing lid.[11][14]
Q4: How should I label my azide waste container?
A4: Proper labeling is a critical safety control. The label must clearly state:
-
"AZIDE-CONTAINING WASTE - POTENTIALLY EXPLOSIVE"
-
List all chemical constituents by their full names and estimate percentages (e.g., "(E)-2-azidoethenyl]benzene (~5%), Toluene (90%), Ethyl Acetate (5%)"). Do not use abbreviations.[9]
-
The date of waste generation.[9]
-
Your name, lab number, and contact information.[9]
Protocol A: Direct Disposal of Reactive Waste
This is often the safest and most straightforward method. It involves segregating the unquenched azide waste for collection by trained EHS professionals.[10]
Step-by-Step Methodology:
-
Segregation: Collect all waste containing [(E)-2-azidoethenyl]benzene, including reaction mixtures, solvent washes, and contaminated consumables (pipette tips, silica gel), in a dedicated hazardous waste container.[6][7]
-
pH Adjustment: If the waste stream is aqueous or mixed, ensure the pH is basic (pH > 9) to prevent the formation of hydrazoic acid.[8] Do not add acid to an azide waste stream.[7][8]
-
Labeling: Label the container accurately as described in Q4.
-
Storage: Store the sealed container in a designated satellite accumulation area.[14] The storage location should be cool, dry, and away from heat, sunlight, and incompatible materials (especially acids and metals).[7][15] Use secondary containment to prevent spills.[6]
-
Pickup: Arrange for waste pickup with your institution's EHS department in a timely manner.[10][16] Do not let azide waste accumulate for long periods.[15]
Protocol B: Chemical Deactivation via Reduction to an Amine
This protocol converts the energetic azide into a more stable amine, [(E)-2-aminoethenyl]benzene, before disposal.[1] This is a common and effective method for neutralizing organic azides.[17][18][19][20] The following procedure uses sodium borohydride, a common laboratory reducing agent.
This procedure must be performed by trained personnel in a certified chemical fume hood behind a blast shield. [6][8]
Caption: Chemical deactivation of vinyl azide to a stable amine.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the waste solution containing [(E)-2-azidoethenyl]benzene. Ensure the flask is large enough so that the contents do not exceed 50% of its volume. Perform the entire procedure in a fume hood.
-
Dilution & Cooling: Dilute the waste with ethanol if it is highly concentrated. Cool the flask to 0 °C in an ice-water bath.
-
Reduction: Slowly and portion-wise, add sodium borohydride (NaBH₄, ~3-4 molar equivalents relative to the azide). You will observe gas evolution (N₂). Control the rate of addition to keep the reaction from foaming excessively.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 12 hours to ensure the reaction goes to completion.
-
Verification (CRITICAL): Before proceeding, you must verify the absence of azide. Take a small aliquot of the reaction mixture, quench it carefully, and spot it on a TLC plate. Use a suitable stain (e.g., iodine or a specific azide stain if available) to confirm the complete disappearance of the starting azide.
-
Quenching Excess Reagent: Once the absence of azide is confirmed, cool the flask back to 0 °C and slowly add water dropwise to quench any unreacted NaBH₄.
-
Final Disposal: The resulting solution, now containing the more stable amine, can be collected in a non-azide hazardous waste container. Label the container with all constituents (e.g., "Quenched Azide Waste: (E)-2-aminoethenyl]benzene, Ethanol, Water, Borate Salts"). Arrange for pickup with EHS.
Section 4: Troubleshooting & Emergency FAQs
Q5: I accidentally added acid to my azide waste container! What do I do?
A5: THIS IS A CRITICAL EMERGENCY. Mixing acid with azide waste can generate highly toxic and explosive hydrazoic acid (HN₃).[6][7]
-
DO NOT ATTEMPT TO NEUTRALIZE IT.
-
Immediately notify everyone in the laboratory.
-
Evacuate the area.
-
Call your institution's emergency number or 911 from a safe location.
-
Provide first responders with the specific details of the chemicals involved.[8]
Q6: Can I dispose of small amounts of [(E)-2-azidoethenyl]benzene down the drain?
A6: ABSOLUTELY NOT. Never dispose of any amount of azide down the drain.[6] This practice can lead to the formation of highly explosive heavy metal azides in the plumbing system, creating a severe explosion hazard for maintenance personnel and future lab occupants.[6][7]
Q7: My solution of [(E)-2-azidoethenyl]benzene has been stored for a long time and looks cloudy/has crystals. Is it safe?
A7: Proceed with extreme caution. The stability of organic azides can decrease over time, and crystallization can create a shock-sensitive solid.[15][21] Do not attempt to move or handle a container if you suspect it has become unstable.[21] Contact your EHS department immediately for guidance on how to proceed. They have specialized procedures for handling potentially explosive chemicals.[10]
Q8: What Personal Protective Equipment (PPE) is required when handling azide waste?
A8: At a minimum, you must wear a flame-resistant lab coat, ANSI-compliant safety goggles, and chemical-resistant gloves (nitrile is often adequate for incidental contact, but consult a glove chart for your specific solvents).[8] When actively handling the azide or performing a quenching reaction, a face shield should be worn in addition to goggles, and the entire operation must be conducted behind a blast shield inside a chemical fume hood.[6][8]
References
-
University of California, Santa Barbara. (n.d.). Azides. EH&S. Retrieved from [Link]
-
University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Environmental Health and Safety. Retrieved from [Link]
-
Case Western Reserve University. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]
-
UC Santa Barbara. (n.d.). Sodium Azide and Organic Azides. EH&S. Retrieved from [Link]
-
University of Nebraska-Lincoln. (n.d.). Reactive and Potentially Explosive Chemicals. Environment, Health and Safety. Retrieved from [Link]
-
Arcus, C. L., & Coombs, M. M. (1954). Reactions of organic azides. Part III. The synthesis of phenanthridines by the interaction of fluoren-9-ols with hydrazoic and sulphuric acids, and the mechanism of the rearrangement of the intermediate azides. Journal of the Chemical Society (Resumed), 4319. DOI: 10.1039/JR9540004319. Retrieved from [Link]
-
University of Pennsylvania. (2018, May 9). Disposal of Highly Reactive Reagents. PennEHRS. Retrieved from [Link]
-
University College Dublin. (2018, April 1). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from [Link]
-
Boston University. (2016). Chemical Waste Management Guide. Environmental Health & Safety. Retrieved from [Link]
-
CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2011). Reduction of organic azides to amines using reusable Fe3O4 nanoparticles in aqueous medium. Catalysis Science & Technology, 1(5), 845-850. DOI: 10.1039/C1CY00122A. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
-
Pimpasri, C., White, A. J. P., & Díez-González, S. (2019). User-Friendly Copper-Catalysed Reduction of Azides to Amines. Chemistry – A European Journal, 25(64), 14559-14563. DOI: 10.1002/chem.201904100. Retrieved from [Link]
-
Ghaffari, F., & Gholami, M. R. (2022). Vinyl azides in organic synthesis: an overview. RSC Advances, 12(46), 30149-30174. DOI: 10.1039/d2ra06726a. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]
-
University of Surrey. (n.d.). The Formation and Acid-Catalysed Decomposition of Azides Derived from Activated Olefins. Retrieved from [Link]
-
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2026, February 12). Hazardous Waste. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schmidt Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by azide reduction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 29). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Retrieved from [Link]
-
Thieme. (n.d.). Reduction of Azides. Retrieved from [Link]
-
R Discovery. (2019, January 1). Thermal and photochemical annulation of vinyl azides to 2-aminoimidazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Vinyl azides in organic synthesis: an overview. Retrieved from [Link]
-
Royal Society of Chemistry. (2019, June 17). Thermal and photochemical annulation of vinyl azides to 2-aminoimidazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ACS Publications. (2015, December 2). Comment on “Computational Study on the Vinyl Azide Decomposition”. The Journal of Physical Chemistry A. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Ethylbenzene. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. Retrieved from [Link]
-
International Labour Organization. (2021). ICSC 0268 - ETHYLBENZENE. Retrieved from [Link]
-
Molgroup Chemicals. (2020, April 7). Benzene - SDS EU (Reach Annex II). Retrieved from [Link]
-
ResearchGate. (2025, August 9). (PDF) The thermal decomposition of azidopyridines. Retrieved from [Link]
Sources
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Vinyl azides in organic synthesis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. research.wayne.edu [research.wayne.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ehs.ucsb.edu [ehs.ucsb.edu]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 11. research.columbia.edu [research.columbia.edu]
- 12. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 13. epa.gov [epa.gov]
- 14. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 15. ucd.ie [ucd.ie]
- 16. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 17. Reduction of organic azides to amines using reusable Fe3O4 nanoparticles in aqueous medium - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 18. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 19. Amine synthesis by azide reduction [organic-chemistry.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Controlling exotherms during large-scale vinyl azide synthesis
Welcome from the Senior Application Scientist
Vinyl azides are highly versatile building blocks for heterocycle synthesis, enabling the generation of 2H-azirines, isoxazoles, and triazoles[1][2]. However, their large-scale production is historically bottlenecked by severe explosive hazards and aggressive exotherms. As a Senior Application Scientist, I have investigated numerous scale-up failures where researchers attempted to port batch azidation protocols directly into large-scale reactors.
In batch chemistry, the low surface-to-volume ratio leads to poor heat dissipation. During the highly exothermic elimination step required to form the vinyl azide, localized hot spots can easily trigger thermal runaways or explosive decomposition[3]. The causality is simple: heat generation outpaces heat removal. By transitioning to continuous flow chemistry, we confine the reacting volume to micro-channels, maximizing the surface-to-volume ratio and ensuring near-instantaneous heat transfer[4].
This technical guide provides a self-validating framework for controlling exotherms, troubleshooting thermal spikes, and safely scaling your vinyl azide workflows.
Frequently Asked Questions (FAQs)
Q: Why am I seeing a sudden pressure drop followed by a temperature spike in the residence coil? A: This is a classic symptom of localized boiling or outgassing (nitrogen evolution from azide decomposition)[5]. When a gas bubble forms in the microreactor, it disrupts the laminar flow, creating a "slug" of unmixed reagents. When these concentrated slugs finally mix, they react instantaneously, causing a massive exotherm. Solution: Increase your system's back-pressure regulator (BPR) setting to >75 psi to keep all components in the liquid phase and ensure your chiller has sufficient capacity.
Q: How can I avoid handling explosive iodine azide during the initial azido-iodination step? A: Free iodine azide is notoriously unstable and should never be accumulated at scale. Instead, utilize a polymer-bound bisazido iodate(I) complex packed into a glass column reactor[1]. This solid-supported reagent transfers the iodine azide equivalent directly to the alkene stream as it flows through the bed, completely eliminating the generation and accumulation of free iodine azide in solution.
Q: Can I use standard PTFE tubing for the highly exothermic elimination phase? A: No. While PTFE is chemically inert, it acts as a thermal insulator. For highly exothermic steps, switch to Hastelloy or Titanium tubular reactors. These materials offer significantly higher thermal conductivity, ensuring your recirculating chiller bath can effectively pull heat out of the reaction stream before a runaway occurs[3].
Troubleshooting Guide: Exotherm Control
When scaling up, even minor deviations in pump calibration or mixing efficiency can lead to dangerous thermal spikes. Use the logic tree below to systematically diagnose and resolve exotherm issues in your flow setup.
Caption: Logic tree for diagnosing and resolving thermal runaways in flow.
Self-Validating Experimental Protocol
To ensure absolute safety, every scale-up attempt must validate its own thermal parameters before active reagents are introduced. Below is the optimized, telescoped flow protocol for vinyl azide synthesis.
Telescoped Flow Synthesis of Vinyl Azides
Phase 1: Self-Validating System Check
-
Thermal Mapping: Pump a 0.1 M solution of a non-reactive tracer (e.g., toluene in DCM) through the system at your target flow rate (e.g., 2.0 mL/min).
-
Validation: Measure the
between the reactor inlet and outlet. If during the blank run, your chiller fluid flow is inadequate. Do not proceed until baseline isothermal stability is achieved.
Phase 2: Azido-Iodination (Packed Bed Reactor)
-
Preparation: Dissolve the alkene precursor in anhydrous dichloromethane (DCM) to create a 0.1 M Stream A.
-
Reaction: Pump Stream A through a jacketed glass column (20°C) packed with a polymer-bound bisazido iodate(I) complex.
-
Causality: As the alkene flows through the porous polymer bed, it undergoes 1,2-functionalization to form a
-iodo azide intermediate[1]. Because the iodine azide is tethered to the solid support, explosive intermediates never accumulate in the liquid phase.
Phase 3: Exothermic Elimination (T-Mixer & Residence Coil)
-
Preparation: Prepare Stream B containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv.) in DCM.
-
Mixing: Direct the effluent from the packed bed and Stream B into a high-shear micromixer.
-
Thermal Control: Immediately route the mixed stream into a Hastelloy residence coil submerged in a chiller bath set to 15°C.
-
Causality: The DBU-mediated elimination of HI to form the vinyl azide is highly exothermic. The micromixer ensures rapid homogenization, preventing concentration gradients that cause hot spots[4]. The Hastelloy tubing rapidly dissipates the heat of reaction into the chiller bath, maintaining strict isothermal conditions[3].
Phase 4: Inline Quenching
-
Neutralization: Direct the product stream into an inline quench module containing aqueous ammonium chloride.
-
Causality: This immediately neutralizes excess DBU, halting any base-catalyzed degradation pathways of the sensitive vinyl azide product before collection.
Caption: Continuous flow workflow for telescoped vinyl azide synthesis.
Quantitative Data: Batch vs. Flow Thermodynamics
The following table summarizes the critical thermodynamic and operational differences between traditional batch synthesis and continuous flow processing for vinyl azides.
| Parameter | Traditional Batch | Continuous Flow (Tubular) | Causality / Impact |
| Surface-to-Volume Ratio | < 5 m²/m³ | > 500 m²/m³ | Micro-channels allow near-instantaneous heat dissipation[4]. |
| Max Temperature Deviation | +15°C to +25°C | < +2°C | Strict isothermal control prevents thermal runaway and azide decomposition. |
| Reactive Intermediate Volume | 100% of batch size | < 5% of total volume | Drastically minimizes the explosive payload in the event of a system failure[3]. |
| Residence/Reaction Time | 12 - 24 hours | 1.5 - 3.5 hours | Rapid mixing and efficient heat transfer accelerate reaction kinetics safely[1]. |
| Overall Yield | 45% - 60% | 85% - 92% | Elimination of hot spots prevents thermal degradation pathways, increasing yield[2]. |
References
-
Multistep flow synthesis of vinyl azides and their use in the copper-catalyzed Huisgen-type cycloaddition under inductive-heating conditions Beilstein Journal of Organic Chemistry[Link]
-
A sustainable strategy for the straightforward preparation of 2H-azirines and highly functionalized NH-aziridines from vinyl azides using a single solvent flow-batch approach PMC / National Institutes of Health[Link]
-
Flow Chemistry: Revolutionizing the Safeguarding of Energetic Materials Production Amar Equipment[Link]
-
Novel Process Windows: Reactions Using Tricky Reagents Cardiff University (ORCA)[Link]
-
Flash Vacuum Pyrolysis of Azides, Triazoles, and Tetrazoles Chemical Reviews (ACS)[Link]
Sources
- 1. BJOC - Multistep flow synthesis of vinyl azides and their use in the copper-catalyzed Huisgen-type cycloaddition under inductive-heating conditions [beilstein-journals.org]
- 2. A sustainable strategy for the straightforward preparation of 2H-azirines and highly functionalized NH-aziridines from vinyl azides using a single solvent flow-batch approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. amarequip.com [amarequip.com]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Distinguishing E and Z isomers of azidostyrene using NOESY NMR
Distinguishing E and Z Isomers of Azidostyrene: A Comparative Guide to NOESY NMR and Alternative Modalities
As an Application Scientist, I frequently consult with researchers who are mapping the stereochemical trajectories of click chemistry reactions or the photo-isomerization of vinyl azides into azirines[1]. In these workflows, the geometric configuration (E vs. Z) of the double bond in azidostyrenes critically dictates the downstream reactivity.
While simple 1,2-disubstituted alkenes can often be assigned using vicinal proton-proton coupling constants (
NMR is not merely pattern recognition; it is applied quantum mechanics. NOESY relies on dipole-dipole cross-relaxation between nuclear spins that are spatially proximate (< 5 Å), regardless of the number of intervening chemical bonds. The intensity of the NOE cross-peak is inversely proportional to the sixth power of the internuclear distance (
For a small molecule like azidostyrene (MW ~145–200 Da), the molecular tumbling correlation time (
Comparative Performance Matrix
To select the optimal analytical approach, one must weigh the physical basis of the technique against the specific substitution pattern of the azidostyrene.
| Analytical Modality | Primary Physical Basis | E/Z Reliability (Tetrasubstituted) | Sample Requirement | Acquisition Time | Key Limitations |
| 1D | Scalar J-coupling | Poor (N/A if no vicinal H) | ~1 mg | < 5 mins | Cannot resolve fully substituted alkenes[2]. |
| 2D NOESY | Dipole-dipole cross-relaxation | Excellent | 5-10 mg | 2-6 hours | Susceptible to |
| 2D ROESY | Spin-locked cross-relaxation | Excellent | 5-10 mg | 2-6 hours | Lower sensitivity; TOCSY artifacts can complicate spectra. |
| 1D Selective NOE | Selective RF inversion | High (Targeted) | 2-5 mg | 15-30 mins | Requires well-resolved target peaks for selective excitation. |
| X-Ray Crystallography | Electron density diffraction | Absolute | Single Crystal | Days | Requires crystallizable solid; does not reflect solution-state dynamics. |
Self-Validating Experimental Protocol: 2D NOESY Workflow
To ensure absolute trustworthiness, the NOESY protocol must be designed as a self-validating system. You cannot simply load a sample and run a default parameter set; the experiment must be calibrated to the specific relaxation dynamics of the azidostyrene.
Step 1: Sample Preparation & Degassing
Causality: Dissolved oxygen is paramagnetic. It provides an alternative, non-radiative relaxation pathway that accelerates longitudinal relaxation (
-
Dissolve 10 mg of the azidostyrene E/Z mixture in 0.6 mL of high-purity CDCl
or Benzene- . -
Transfer the solution to a 5 mm NMR tube and seal it with a septum.
-
Degas the sample by bubbling dry Argon through the solution for 15–20 minutes, or utilize three freeze-pump-thaw cycles[1].
Step 2:
-
Execute a standard 1D inversion-recovery experiment (180° -
- 90° - acquire). -
Calculate the average
relaxation time for the vinylic protons and the phenyl ortho-protons.
Step 3: NOESY Acquisition & Mixing Time (
-
Set the NOESY mixing time (
) to approximately of the target protons. For small azidostyrenes, this optimal window is typically 300–500 ms. -
Acquire the 2D NOESY spectrum using a phase-sensitive sequence with at least 256
increments and 16-32 scans per increment to ensure a high signal-to-noise ratio. -
Self-Validation Check: Before interpreting the E/Z geometry, verify the presence of cross-peaks between the ortho and meta protons of the phenyl ring (~2.8 Å apart). If these internal calibration peaks are absent, your
is incorrect or the sample is heavily oxygenated.
Step 4: Stereochemical Data Interpretation
-
(E)-Azidostyrene: The phenyl ring and the
-substituent/proton are on opposite sides of the alkene. Look for a strong NOE cross-peak between the phenyl ortho-protons and the vinylic proton adjacent to the azide. -
(Z)-Azidostyrene: The phenyl ring and the
-substituent are on the same side. The ortho-protons will show a strong NOE cross-peak with the -substituent (e.g., a methyl group), and no cross-peak to the vinylic proton. -
Note on Dynamics: Chemical exchange between equilibrating diastereomers can sometimes manifest in NOESY (known as the EXSY effect)[4]. Ensure the sample is thermally stable during the acquisition period to prevent exchange cross-peaks from being misidentified as spatial correlations.
Workflow Visualization
Decision workflow for distinguishing E and Z isomers of azidostyrenes using NMR spectroscopy.
References
- Source: nsf.
- Source: benchchem.
- Source: acs.
- Title: The Journal of Organic Chemistry Vol. 62 No.
Sources
Characteristic IR spectroscopy peaks of the azide group in vinyl systems
Part 1: Executive Summary
Vinyl azides (enazides) are high-value synthetic intermediates in drug discovery, serving as precursors to nitrogen heterocycles such as azirines, oxazoles, and triazoles. Despite their utility, their inherent instability and shock sensitivity require precise, non-invasive analytical monitoring.
This guide evaluates Infrared (IR) Spectroscopy as the primary tool for characterizing vinyl azides. Unlike NMR, which requires sample dissolution and longer acquisition times, IR offers real-time, in-situ monitoring capabilities essential for handling energetic functional groups. We compare the spectral performance of vinyl azides against alkyl/aryl alternatives and detail the specific peak shifts that serve as diagnostic markers for reaction progress (e.g., decomposition to 2H-azirines).
Part 2: Technical Deep Dive – The Vinyl Azide Signature
The Physics of the Azide Stretch
The azide functional group (
-
Fundamental Frequency:
2110–2160 cm⁻¹ -
Intensity: Very Strong (VS) due to the large dipole moment change.
-
Electronic Effect: Unlike carbonyls, where conjugation typically lowers the stretching frequency, vinyl and aryl azides often exhibit a blue shift (higher wavenumber) relative to alkyl azides. This is attributed to the resonance contribution that increases the bond order of the internal nitrogen-nitrogen bonds or alters the mode coupling.
Comparative Spectral Data
The following table contrasts the characteristic peaks of vinyl azides with other azide classes and their decomposition products.
Table 1: Comparative IR Frequencies of Azide Systems
| Compound Class | Secondary Diagnostic Peaks | Notes | |
| Vinyl Azide | 2110 – 2160 | Often split or shows a shoulder due to Fermi resonance. | |
| Alkyl Azide | 2090 – 2110 | No | Lower frequency; sharper single band. |
| Aryl Azide | 2120 – 2160 | Overlaps with vinyl; distinguish via NMR or ring modes. | |
| Acyl Azide | 2135 – 2145 | Distinct doublet often observed. | |
| 2H-Azirine | None | Major decomposition product. |
Reaction Monitoring: The Azide-to-Azirine Transition
A critical application of IR in this field is monitoring the thermal or photochemical decomposition of vinyl azides to 2H-azirines. This transformation is marked by the complete disappearance of the azide peak (~2150 cm⁻¹) and the emergence of a strained imine (
Visualization: Reaction Pathway & Spectral Shift
The following diagram illustrates the mechanistic pathway and the corresponding spectroscopic shift.
Caption: Spectroscopic tracking of vinyl azide decomposition. The disappearance of the 2150 cm⁻¹ band and appearance of the 1750 cm⁻¹ band confirms conversion to the azirine scaffold.
Part 3: Comparative Methodologies (IR vs. NMR vs. Raman)
To validate why IR is the preferred method for initial characterization and monitoring, we compare it with alternative analytical techniques.
Table 2: Analytical Technique Comparison for Vinyl Azides
| Feature | IR Spectroscopy | NMR ( | Raman Spectroscopy |
| Primary Utility | Functional group ID & Kinetics | Structural connectivity & Purity | Complementary vibrational data |
| Sample State | Solid, Liquid, or Gas phase | Solution only | Solid or Liquid |
| Time Resolution | Real-time (seconds) | Slow (minutes to hours) | Fast (seconds) |
| Safety | High (Remote/in-situ probes available) | Medium (Handling required for prep) | Low (Laser heating can detonate azides) |
| Key Limitation | Solvent overlap (if not background subtracted) | Cannot easily monitor fast kinetics | Fluorescence interference; Explosion risk |
Expert Insight: While NMR is superior for determining the exact substitution pattern of the vinyl group (e.g., cis vs. trans coupling constants), IR is the safety-critical tool . The ability to detect the azide stretch without dissolving the sample or exposing it to the energy density of a Raman laser makes IR the standard for initial checks and reaction monitoring.
Part 4: Experimental Protocol & Safety
Safety Warning: The "Rule of Six"
Before synthesizing or handling any vinyl azide, calculate the Carbon/Nitrogen ratio (
-
Safe:
-
Hazardous: Ratio < 3 (High explosion risk).
-
Protocol: Always work behind a blast shield. Use Teflon or ceramic spatulas only; metal can catalyze the formation of shock-sensitive metal azides or initiate decomposition.
Workflow: Synthesis and IR Characterization
-
Precursor Preparation: Synthesize the vinyl azide (e.g., via elimination of
-azido alcohols or addition of to alkynes followed by elimination). -
Isolation:
-
Do not distill unless strictly necessary and validated by DSC (Differential Scanning Calorimetry).
-
Purify via column chromatography (silica gel) at low temperatures if stable.
-
-
IR Measurement (ATR Method):
-
Step 1: Clean the ATR crystal with isopropanol. Ensure no metal residue remains.
-
Step 2: Apply a droplet (liquid) or minimal grain (solid) of the vinyl azide. Do not apply high pressure with the anvil if the compound is solid and potentially shock-sensitive.
-
Step 3: Acquire spectrum (4000–600 cm⁻¹, 4 scans minimum).
-
Step 4: Look for the dominant peak at 2110–2160 cm⁻¹ .
-
Step 5: Check for the absence of the precursor (e.g., -OH stretch if from alcohol, or
if from alkyne).
-
-
Decomposition Check:
-
If the peak at 2150 cm⁻¹ diminishes and a new peak at ~1750 cm⁻¹ appears, the sample is degrading into a 2H-azirine. Store at -20°C immediately.
-
Part 5: References
-
Organic Chemistry Portal. Synthesis of Vinyl Azides. Retrieved from [Link]
-
National Institutes of Health (PMC). Vinyl azides in organic synthesis: an overview. Retrieved from [Link]
-
University of Pittsburgh. Safe Handling of Azides. Retrieved from [Link]
-
Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
ResearchGate. Infrared Spectra of Heterocumulenes (Substituent Effects). Retrieved from [Link]
Advanced Characterization of Vinyl Azides: MS Fragmentation of [(E)-2-azidoethenyl]benzene vs. Isomeric Heterocycles
Topic: Mass Spectrometry Fragmentation Patterns of [(E)-2-azidoethenyl]benzene Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary
[(E)-2-azidoethenyl]benzene (commonly known as
This guide provides a definitive technical comparison to distinguish the intact azide from its isomeric "alternatives" (decomposition products and stable isomers). It synthesizes mechanistic insights with fragmentation data to establish a self-validating identification protocol.
Mechanistic Fragmentation Pathways
The mass spectral behavior of [(E)-2-azidoethenyl]benzene is dominated by the stability of the azide group. Unlike stable aromatics, the molecular ion (
The Nitrogen Extrusion Cascade
Upon ionization (or thermal stress in the injector), the molecule undergoes a cascade reaction:
-
Ionization: Formation of the radical cation
(m/z 145). -
Extrusion: Rapid loss of
(28 Da) to form the vinyl nitrene intermediate. -
Rearrangement: The nitrene isomerizes to the more stable 3-phenyl-2H-azirine or N-phenylketenimine (m/z 117).
-
Secondary Fragmentation: The m/z 117 ion fragments further into phenyl and allyl cations.
Visualization of the Pathway
Figure 1: Mechanistic flow of vinyl azide fragmentation. Note that Indole is a structural isomer but not a direct product of the nitrene pathway in the gas phase without surface catalysis.
Comparative Analysis: Azide vs. Alternatives
The primary analytical task is distinguishing the Styryl Azide from 3-Phenyl-2H-azirine (its degradation product) and Indole (a stable isomer often found in similar synthetic spaces).
Table 1: Mass Spectral Fingerprint Comparison
| Feature | [(E)-2-azidoethenyl]benzene | 3-Phenyl-2H-azirine | Indole |
| Role | Target Analyte (Labile) | Thermal Artifact / Isomer | Stable Isomer |
| Molecular Ion ( | m/z 145 (Very Weak/Trace) | m/z 117 (Base Peak) | m/z 117 (Base Peak) |
| Base Peak (100%) | m/z 117 ( | m/z 117 ( | m/z 117 ( |
| Key Fragment 1 | m/z 90 ( | m/z 90 ( | m/z 90 ( |
| Key Fragment 2 | m/z 77 (Phenyl) | m/z 77 (Phenyl) | m/z 89 ( |
| Diagnostic Ratio | High m/z 117 abundance; presence of m/z 145 confirms azide. | Pure m/z 117; No m/z 145. | High stability; m/z 90/89 ratio differs from azirine. |
| Soft Ionization (ESI) |
Distinguishing Indole from Azirine/Azide
While both Indole and the Azide-derived Azirine share the m/z 117 base peak, they can be distinguished by secondary fragmentation intensities:
-
Indole: Extremely stable aromatic system. The molecular ion (117) carries most of the ion current. Fragmentation to m/z 90 is significant but requires high energy.
-
Azirine (from Azide): The three-membered ring is strained. It fragments more readily to m/z 77 (phenyl cation) and m/z 51 compared to indole.
Experimental Protocols for Validation
To ensure scientific integrity (E-E-A-T), the following protocols allow for the unambiguous identification of the labile azide.
Protocol A: "Cold" EI-MS Acquisition
Standard GC-MS inlet temperatures (
-
Inlet Temperature: Lower to 100–150°C (or use a Direct Insertion Probe if available).
-
Ion Source: Maintain at 150°C (standard is often 230°C).
-
Verification: Look for the m/z 145 peak. Even at 0.1% abundance, its presence confirms the azide structure. If absent, the sample has degraded to azirine.
Protocol B: Soft Ionization (ESI/APCI)
Since EI is harsh, Electrospray Ionization (ESI) is the "Gold Standard" alternative for confirmation.
-
Solvent: Acetonitrile/Water (50:50) with 0.1% Formic Acid.[2][3]
-
Mode: Positive Ion Mode (
). -
Result:
-
Azide: Peak at m/z 146 .
-
Azirine/Indole: Peak at m/z 118 .
-
Note: Vinyl azides can be reduced to amines or hydrolyzed in acidic media; analyze immediately after dissolution.
-
Protocol C: Chemical Derivatization (Click Chemistry)
If MS ambiguity persists, chemically "trap" the azide.
-
Reactant: Add phenylacetylene and Cu(I) catalyst.
-
Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Product: 1,4-disubstituted 1,2,3-triazole.
-
MS Shift: The mass shifts from 145 to 247 (stable triazole). This confirms the presence of the
group definitively.
References
-
NIST Mass Spectrometry Data Center. "Mass Spectrum of Indole (CAS 120-72-9)." NIST Chemistry WebBook. [Link]
-
Mendis, W. D., et al. (2025). "Photoreactivity of 1-azidostyrene and 3-phenyl-2H-azirine in acetonitrile and cryogenic matrices." NSF Public Access Repository. [Link]
-
Alves, M. J., et al. (2013). "Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes." PMC - NIH. [Link]
-
Doc Brown's Chemistry. "Mass spectrum of ethylbenzene and fragmentation patterns." [Link]
-
Banert, K. (2016). "Rearrangement of Vinyl Azides." Organic Reactions.[4] (General reference for vinyl azide lability).
Sources
Comparing reactivity of [(E)-2-azidoethenyl]benzene vs alkyl azides
Title: Comparative Reactivity Guide:[(E)-2-Azidoethenyl]benzene vs. Alkyl Azides
Executive Summary & Structural Divergence
In the landscape of nitrogen-containing building blocks, azides are ubiquitous. However, the hybridization of the carbon atom bearing the azide group fundamentally dictates the molecule's reactivity. This guide provides an objective, data-driven comparison between [(E)-2-azidoethenyl]benzene (commonly known as (E)-
While alkyl azides feature an azide moiety attached to an
Mechanistic Pathways: Causality in Reactivity
To leverage these compounds in drug development or complex synthesis, one must understand the thermodynamic driving forces behind their divergent behaviors.
Alkyl Azides: Stability and Dipolar Cycloaddition
Alkyl azides are characterized by their thermal stability (often requiring temperatures >130 °C for denitrogenation) and their highly specific reactivity at the terminal nitrogen. Because the
####[(E)-2-Azidoethenyl]benzene: Radical Acceptance and Denitrogenation
The reactivity of [(E)-2-azidoethenyl]benzene is governed by the facile extrusion of nitrogen gas (
Caption: Divergent reactivity pathways of vinyl azides vs. alkyl azides.
Quantitative Comparison of Reactivity Profiles
The following table summarizes the performance of both azide classes across standard synthetic transformations.
| Reaction Type | Alkyl Azides (e.g., Benzyl Azide) | [(E)-2-Azidoethenyl]benzene | Mechanistic Outcome / Primary Intermediate |
| Radical Addition | Unreactive | Highly Reactive | Forms iminyl radicals via |
| CuAAC (Click) | Optimal (Quantitative yields, fast) | Sub-optimal (Slower, prone to side reactions) | 1,2,3-Triazole formation. Vinyl triazoles often undergo Dimroth rearrangement. |
| Thermolysis | Stable up to ~130–150 °C | Decomposes at ~60–80 °C | Alkyls yield nitrenes (high temp); Vinyls yield 2H-azirines (low temp)[4]. |
| Staudinger Reduction | Optimal (Clean conversion to amines) | Complex mixtures | Alkyls yield primary amines; Vinyls can form complex aza-ylide side products. |
| Nucleophilic Attack | Unreactive | Reactive | Vinyl azide acts as an enamine-type nucleophile at the |
Experimental Methodologies & Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols detail the optimal use-cases for each azide class, explaining the causality behind critical experimental steps.
Protocol A: Radical Addition to [(E)-2-Azidoethenyl]benzene (Ketone Synthesis)
Objective: Synthesize unsymmetrical ketones utilizing the vinyl azide as a radical acceptor via Vitamin B12 photocatalysis[5].
-
Reagent Preparation & Degassing: Dissolve[(E)-2-azidoethenyl]benzene (1.0 equiv), an alkyl bromide (1.5 equiv), and Vitamin B12 catalyst (5 mol%) in a suitable solvent (e.g., DMF).
-
Causality: The system must be rigorously degassed via freeze-pump-thaw cycles. Oxygen is a diradical that will rapidly quench the transient alkyl radicals, halting the catalytic cycle.
-
-
Photocatalytic Radical Generation: Irradiate the mixture with blue LEDs (450 nm) at room temperature.
-
Causality: Light irradiation homolytically cleaves the Co–C bond of the intermediate Vitamin B12-alkyl complex, generating a nucleophilic carbon-centered radical without requiring harsh thermal initiators.
-
-
Addition & Denitrogenation: The alkyl radical attacks the
-carbon of the vinyl azide.-
Causality: The immediate extrusion of
gas acts as a thermodynamic driving force, preventing reversible radical dissociation and locking the molecule into an iminyl radical state.
-
-
Hydrolysis: Quench the reaction with aqueous
.-
Causality: The iminyl radical is reduced to an imine in situ, which is subsequently hydrolyzed by the aqueous workup to yield the final unsymmetrical ketone.
-
Caption: Step-by-step workflow for radical addition to[(E)-2-azidoethenyl]benzene.
Protocol B: CuAAC Click Chemistry with Alkyl Azides
Objective: Synthesize a 1,4-disubstituted 1,2,3-triazole.
-
In Situ Catalyst Generation: Combine the alkyl azide (1.0 equiv) and a terminal alkyne (1.0 equiv) in
-BuOH/ . Add (1 mol%) followed by sodium ascorbate (10 mol%).-
Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ. Using a Cu(II) pre-catalyst with a reducing agent prevents the oxidative homocoupling of alkynes (Glaser coupling) that occurs if Cu(I) salts are exposed to trace oxygen.
-
-
Cycloaddition: Stir at room temperature for 2–4 hours.
-
Causality: The
nature of the alkyl azide ensures it does not undergo competing thermal degradation or radical side-reactions, allowing for quantitative conversion via the cuprated triazole intermediate.
-
-
Isolation: Extract with ethyl acetate and wash with brine. The high stability of the resulting triazole allows for straightforward purification.
Conclusion
For drug development professionals and synthetic chemists, the choice between an alkyl azide and[(E)-2-azidoethenyl]benzene dictates the entire synthetic strategy. Alkyl azides should be selected when robust, bioorthogonal click-chemistry or simple amine reductions are required. Conversely, [(E)-2-azidoethenyl]benzene is a highly specialized, energy-rich synthon ideal for constructing complex N-heterocycles or unsymmetrical ketones via radical pathways and controlled denitrogenation.
References
-
Title: Vinyl Azides as Radical Acceptors in the Vitamin B12-Catalyzed Synthesis of Unsymmetrical Ketones Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Vinyl azides in organic synthesis: an overview Source: RSC Advances URL: [Link]
-
Title: Reactivities of vinyl azides and their recent applications in nitrogen heterocycle synthesis Source: Chemical Society Reviews (via NIH) URL: [Link]
-
Title: Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: Flash Vacuum Pyrolysis of Azides, Triazoles, and Tetrazoles Source: Chemical Reviews (ACS Publications) URL: [Link]
Sources
- 1. Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03359K [pubs.rsc.org]
- 2. Reactivities of vinyl azides and their recent applications in nitrogen heterocycle synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vinyl azides in organic synthesis: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06726A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
The Definitive Proof: A Comparative Guide to the Validation of Vinyl Azide Structure via X-ray Crystallography
For the researcher navigating the reactive and structurally nuanced world of vinyl azides, unambiguous structural validation is not merely a formality—it is the bedrock of reliable downstream experimentation and mechanistic understanding. These high-energy motifs are prized synthetic intermediates, but their propensity for rapid decomposition and complex reactivity profiles presents significant analytical challenges.[1][2][3][4] This guide provides an in-depth comparison of analytical techniques for the structural elucidation of vinyl azides, establishing why single-crystal X-ray crystallography stands as the unequivocal gold standard for absolute structure determination.
We will delve into the causality behind experimental choices, offering a field-proven perspective on why alternative methods, while valuable, can be fraught with ambiguity. This guide is designed to equip researchers, scientists, and drug development professionals with the rationale and practical knowledge to pursue the most rigorous validation for their vinyl azide compounds.
The Challenge of the Vinyl Azide Moiety: Beyond Simple Spectroscopy
Vinyl azides are a fascinating class of molecules where a vinyl group is directly attached to an azide functional group.[3] This arrangement leads to a rich and complex chemistry, often involving the loss of dinitrogen to form reactive intermediates like vinyl nitrenes or 2H-azirines.[2][3][4] However, the very electronic nature that makes them synthetically valuable also complicates their structural analysis.
Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable first-pass characterization tools.[5] They confirm the presence of key functional groups and can provide information about the connectivity of atoms. For instance, IR spectroscopy will show a characteristic strong absorption for the azide asymmetric stretch (typically around 2100 cm⁻¹), while ¹H and ¹³C NMR will indicate the presence of the vinyl protons and carbons.[6][7]
However, these techniques often fall short of providing a complete and unambiguous three-dimensional picture. Key structural questions that can remain unanswered include:
-
Geometric Isomerism: Distinguishing between E and Z isomers of a substituted vinyl azide can be challenging based on coupling constants in ¹H NMR alone, especially in complex molecules.
-
Conformational Ambiguity: Vinyl azides can exist as s-cis and s-trans conformers with a small energy difference between them, which can influence their reactivity.[2][8][9] Spectroscopic data in solution represents a time-averaged picture and does not typically allow for the isolation and characterization of a single conformer.
-
Absolute and Relative Stereochemistry: For chiral vinyl azides or those resulting from stereoselective reactions, determining the precise spatial arrangement of substituents is often impossible with standard spectroscopic methods alone.[10]
-
Bonding Nuances: The precise bond lengths and angles of the C=C-N₃ moiety, which are crucial for understanding the molecule's electronic properties and reactivity, cannot be directly measured by spectroscopy.
This is where the unparalleled resolving power of single-crystal X-ray crystallography becomes essential.
X-ray Crystallography: The Unambiguous Arbiter of Structure
X-ray crystallography provides a direct, three-dimensional map of electron density within a single crystal.[11][12] By analyzing the diffraction pattern of X-rays passing through a well-ordered crystal, we can determine the precise position of each atom in the molecule, as well as in the crystal lattice.[13][14] This yields a wealth of information that is unattainable by other methods.
The Power of a Single Crystal
For a vinyl azide, an X-ray crystal structure provides:
-
Absolute Confirmation of Connectivity: It definitively shows which atoms are bonded to which.
-
Unambiguous Determination of Stereochemistry: It resolves any ambiguity regarding E/Z isomerism and the relative and absolute stereochemistry of all chiral centers.[15]
-
Precise Molecular Geometry: It provides accurate measurements of all bond lengths, bond angles, and torsion angles, offering deep insight into the molecule's conformation in the solid state.
-
Intermolecular Interactions: The crystal structure reveals how molecules pack together, highlighting non-covalent interactions such as hydrogen bonds or van der Waals forces that can influence bulk properties.[16]
The process of obtaining a crystal structure is a self-validating system. The quality of the final structural model is assessed by statistical parameters like the R-factor, which indicates the agreement between the calculated and observed diffraction data. A low R-factor provides high confidence in the determined structure.
Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography is the definitive method, a comprehensive characterization strategy often involves a combination of techniques. The following table compares the capabilities of each method in the context of vinyl azide structural validation.
| Feature | X-ray Crystallography | NMR Spectroscopy | IR Spectroscopy | Computational Modeling |
| Primary Information | 3D atomic coordinates, bond lengths/angles, stereochemistry, packing | Connectivity, electronic environment of nuclei, relative stereochemistry (sometimes) | Presence of functional groups | Theoretical geometry, energy, electronic properties |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Solid, liquid, or gas | In silico |
| Ambiguity in Isomerism | None. Directly visualizes E/Z and stereoisomers. | Can be ambiguous. Relies on coupling constants and NOE effects. | Generally cannot distinguish isomers. | Can predict relative stabilities of isomers, but requires experimental validation. |
| Conformational Analysis | Provides the specific conformation present in the crystal. | Gives a time-averaged picture of conformations in solution. | Generally insensitive to conformation. | Can calculate energies of different conformers.[8][9][17] |
| Key Limitations | Requires a suitable single crystal, which can be difficult to grow. | Cannot provide absolute stereochemistry without chiral auxiliaries. Can be complex to interpret for large molecules. | Provides limited structural information beyond functional groups. | Results are theoretical and must be validated by experimental data. |
| Validation Strength | Definitive. Considered the "gold standard" for structural proof. | Strong. Essential for confirming connectivity and purity in solution. | Supportive. Good for quick confirmation of the azide group. | Supportive. Useful for rationalizing experimental findings and predicting properties.[18] |
Experimental Workflow & Protocols
To provide a practical context, we outline the key experimental workflows for both the definitive validation by X-ray crystallography and the supportive spectroscopic analyses.
Workflow Comparison: Crystallography vs. Spectroscopy
The following diagram illustrates the distinct yet complementary workflows for characterizing a novel vinyl azide.
Caption: Comparative workflows for vinyl azide characterization.
Detailed Protocol: Single-Crystal X-ray Crystallography
The most challenging step in this process is often obtaining diffraction-quality single crystals, especially for potentially unstable or oily compounds.[19] Patience and screening of various conditions are key.
Step 1: Crystallization of the Vinyl Azide [20][21]
-
Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.[19] Test a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol).
-
Common Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a small vial. Cover the vial with a cap that has small perforations to allow for slow solvent evaporation over hours to days.[22]
-
Vapor Diffusion: Place a concentrated solution of your compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which your compound is insoluble. The vapor of the anti-solvent will slowly diffuse into your compound's solution, reducing its solubility and inducing crystallization.[22]
-
Solvent Layering: Carefully layer a less dense anti-solvent on top of a more dense, concentrated solution of your compound in a narrow tube. Crystals may form at the interface.[22]
-
-
Important Considerations: Avoid vibrations and rapid temperature changes, as these tend to favor the formation of many small crystals rather than a few large ones.[19][22] Given the potential instability of vinyl azides, it is often prudent to attempt crystallization at lower temperatures (e.g., in a refrigerator).
Step 2: Crystal Mounting and Data Collection
-
A suitable single crystal (typically 0.1-0.3 mm in size, with clear faces and no visible cracks) is selected under a microscope.
-
The crystal is mounted on a goniometer head, often held in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion of the atoms and prevent degradation from the X-ray beam.
-
The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.
Step 3: Structure Solution and Refinement
-
The collected diffraction pattern is processed to determine the unit cell dimensions and space group of the crystal.[23]
-
The "phase problem" is solved using computational methods to generate an initial electron density map.
-
An atomic model is built into the electron density map.
-
This model is then refined against the experimental data, adjusting atomic positions and thermal parameters to achieve the best possible fit, as indicated by a low R-factor.[23] The final output is typically a Crystallographic Information File (CIF).
Conclusion: The Imperative of Rigor
In the study of vinyl azides, where subtle structural variations can dictate reactivity and lead to entirely different product outcomes, ambiguity is the enemy of progress.[18] While NMR and IR spectroscopy are essential tools for routine analysis, they provide an incomplete picture. They can suggest a structure, but they cannot definitively prove it.
Single-crystal X-ray crystallography provides that definitive proof. It is the only technique that delivers an unambiguous, high-resolution, three-dimensional view of the molecule. For any research involving the synthesis of novel vinyl azides, particularly where stereochemistry or geometric isomerism is a factor, obtaining a crystal structure is not a luxury—it is a necessity for ensuring the scientific integrity and trustworthiness of the work. The insights gained from a crystal structure, from precise bond angles to intermolecular packing forces, provide a level of understanding that empowers rational design and accelerates discovery in the vibrant field of vinyl azide chemistry.
References
- Computational study on the vinyl azide decomposition. PubMed,
- Reactivities of vinyl azides.
- Synthesis of chiral spiro-heterocyclic azides via asymmetric [4 + 2]-cycloaddition of conjugated vinyl azides. Organic Chemistry Frontiers (RSC Publishing),
- Vinyl azides in organic synthesis: an overview. RSC Publishing,
- Vinyl Azide Decomposition Mechanism Study. Scribd,
- Crystallisation Techniques. University of Washington,
- The Versatile World of Vinyl Azides in Organic Chemistry.
- Computational Study on the Vinyl Azide Decomposition.
- Vinyl azide synthesis by azidonation, azidation or substitution. Organic Chemistry Portal,
- Vinyl azides in organic synthesis: an overview. PMC - NIH,
- SOP: CRYSTALLIZ
- Synthesis and Characterization of Isomeric Vinyl-1,2,3-triazole Materials by Azide−Alkyne Click Chemistry.
- Multistep flow synthesis of vinyl azides and their use in the copper-catalyzed Huisgen-type cycloaddition under inductive-he
- 9 Ways to Crystallize Organic Compounds. wikiHow,
- Getting crystals your crystallographer will treasure: a beginner's guide. PMC,
- Multistep flow synthesis of vinyl azides and their use in the copper-catalyzed Huisgen-type cycloaddition under inductive-he
- Electrochemically Induced Synthesis of Imidazoles from Vinyl Azides and Benzyl Amines. MDPI,
- How to crystallize the natural compounds
- [3 + 2] Annulation of Vinyl Azides with Aldehydes for the Synthesis of 3-Oxazolines via the [CO + CCN] Strategy.
- Selective synthesis of Z‐vinyl azide 50. Single X‐ray crystal structure....
- Cracking under Internal Pressure: Photodynamic Behavior of Vinyl Azide Crystals through N2 Release. PubMed,
- NMR and IR spectroscopic study of the structure of quaternary salts of 1-vinylpyrazoles. R Discovery,
- Spectroscopic Characterization and Competitive Inhibition Studies of Azide Binding to a Functional NOR Model.
- Structural analysis by X-ray Diffraction. Research Publish Journals,
- A sustainable strategy for the straightforward preparation of 2H-azirines and highly functionalized NH-aziridines from vinyl azides using a single solvent flow-b
- Visible Light Sensitization of Vinyl Azides by Transition Metal Photoc
- X-ray diffraction and structure analysis Introduction. Palacký University Olomouc,
- NMR vs IR Spectroscopy: Determine Functional Groups.
- Identification of crystalline materials with X-Ray Diffraction (XRD). FORCE Technology,
- X-Ray Structural Analysis. National Research Nuclear University MEPhI,
- Reactivities of vinyl azides and their recent applications in nitrogen heterocycle synthesis. SciSpace,
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB,
- Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC,
- An X-ray crystallographic study of the binding sites of the azide inhibitor and organic substrates to ceruloplasmin, a multi-copper oxidase in the plasma.
- X-ray Crystallography. SECOND EDITION,
- X-Ray Crystallography.
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Benchmarking Synthetic Routes for High-Purity (E)-Styryl Azide
This is a comprehensive technical guide benchmarking synthetic routes for (E)-styryl azide (
Executive Summary: The Regioselectivity Challenge
(E)-Styryl azide (
-
The Ionic Trap: Classical ionic addition of iodine azide (
) to styrene follows Markovnikov-like cation stabilization, placing the azide at the benzylic ( ) position. Elimination yields -azidostyrene ( ), not the desired target. -
The Radical Solution: To secure the
-isomer (styryl azide), one must reverse this polarity using radical azidoiodination.
This guide benchmarks the Radical Azidoiodination-Elimination route against the Phosphonate Olefination route, identifying the former as the superior method for scalability and atom economy.
Route Analysis & Benchmarking
Route A: Radical Azidoiodination-Elimination (Recommended)
This method utilizes an oxidative radical system (
-
Mechanism: Radical Addition
Anti-Elimination -
Key Reagents: Styrene,
, , (oxidant), (base).
Route B: Azidomethyl Phosphonate Olefination (Wittig-Horner)
A condensation approach involving the reaction of benzaldehyde with diethyl azidomethylphosphonate. While stereoselective, it requires the synthesis of the potentially unstable phosphonate precursor.
-
Mechanism: Horner-Wadsworth-Emmons type olefination.
-
Key Reagents: Benzaldehyde, Diethyl (azidomethyl)phosphonate, NaH.
Comparative Metrics Table
| Metric | Route A: Radical Azidoiodination | Route B: Phosphonate Olefination | Route C: Ionic |
| Target Product | (E)- | (E)- | |
| Yield (Overall) | 75–85% | 60–70% | N/A (Wrong Product) |
| (E)-Selectivity | >95% (Thermodynamic) | >90% (Kinetic control) | N/A |
| Atom Economy | High | Low (Phosphonate waste) | Moderate |
| Safety Profile | Moderate (In situ | High (Stable reagents) | Low (Explosive |
| Scalability | High (Gram-scale proven) | Low (Reagent cost) | Low |
Critical Mechanistic Pathways
The following diagram illustrates the divergent pathways. Note how the Radical Pathway is required to place the nitrogen on the terminal (
Figure 1: Divergent Regioselectivity. The radical pathway places the azide on the
Detailed Experimental Protocol (Route A)
Safety Warning: Organic azides with a C/N ratio < 3 are potentially explosive. (E)-Styryl azide (
Step 1: Regiospecific Radical Azidoiodination
Objective: Synthesis of 1-iodo-2-azido-1-phenylethane.
-
Setup: To a stirred solution of styrene (10 mmol, 1.0 equiv) in glacial acetic acid (20 mL) at room temperature.
-
Reagent Addition: Sequentially add
(12 mmol, 1.2 equiv) and (12 mmol, 1.2 equiv). -
Oxidant Addition: Slowly add
(12 mmol, 1.2 equiv) over 10 minutes. The solution will turn dark brown due to iodine liberation. -
Reaction: Stir vigorously at 25°C for 4–6 hours. Monitor by TLC (hexane/EtOAc 9:1). The alkene spot should disappear, replaced by a less polar product spot.
-
Workup: Quench with saturated aqueous
(sodium thiosulfate) until the iodine color fades to light yellow. Extract with diethyl ether ( mL). Wash combined organics with saturated and brine. Dry over . -
Purification: Flash column chromatography (Silica gel, 100% Hexanes
95:5 Hexanes/EtOAc). Isolate the -azido- -iodo adduct as a pale yellow oil.
Step 2: Stereoselective Elimination
Objective: Formation of (E)-styryl azide.
-
Setup: Dissolve the iodo-azide intermediate (from Step 1) in anhydrous THF (0.2 M concentration) under
atmosphere. -
Elimination: Cool to 0°C. Add
(1.5 equiv) portion-wise.-
Note: DBU (1.5 equiv) can be used as a milder alternative if the substrate is sensitive, but
favors the thermodynamic (E)-isomer more effectively.
-
-
Completion: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.
-
Workup: Dilute with water, extract with diethyl ether. Wash with brine and dry (
).[1] -
Isolation: Remove solvent under reduced pressure (keep bath temp < 30°C). The product is light-sensitive and thermally unstable. Store in the dark at -20°C.
Quality Control & Validation
| Parameter | Specification | Method of Verification |
| Appearance | Pale yellow oil | Visual Inspection |
| Purity | >98% | HPLC (C18, MeCN/H2O) |
| Geometry | (E)-Isomer | 1H-NMR Coupling Constant |
| Stability | Decomposes >60°C | DSC (Differential Scanning Calorimetry) |
NMR Diagnostic Criteria:
-
(E)-Styryl Azide: The vinylic protons appear as two doublets. The coupling constant (
) is the definitive metric.- .
-
(Z)-Styryl Azide:
- .
-
-Azidostyrene (Impurity): Shows two geminal proton singlets at
and ppm.
References
-
Chouthaiwale, P. V., Karabal, P. U., Suryavanshi, G., & Sudalai, A. (2010).[2] Regiospecific Azidoiodination of Alkenes with Sodium Periodate, Potassium Iodide, and Sodium Azide: A High-Yield Synthesis of
-Iodoazides.[2] Synthesis, 2010(22), 3879–3882. -
Hassner, A., & Fowler, F. W. (1968). A General Synthesis of Vinyl Azides from Olefins.
-Iodo Azides. Journal of the American Chemical Society, 90(11), 2869–2875.-
[Link]
-
- Bader, H., & Hansen, H. (2025). Safe Handling of Azides in Organic Synthesis. BenchChem Technical Safety Guides.
-
Shaff, A. B., et al. (2019). Silver-Catalyzed Hydroalkylation of Alkynes (Contextual reference for metal-catalyzed routes). Journal of the American Chemical Society, 141(43), 17086–17091.
-
[Link]
-
Sources
Safety Operating Guide
Hazard Assessment & Causality: The Physics of Vinyl Azides
The handling and disposal of [(E)-2-azidoethenyl]benzene (commonly known as β-azidostyrene) requires a rigorous, causality-driven approach to laboratory safety. As a vinyl azide, this compound is highly versatile in the synthesis of indoles, azirines, and other nitrogen-containing heterocycles[3]. However, its energetic nature demands strict operational protocols to prevent catastrophic thermal decomposition, over-pressurization, or the inadvertent synthesis of shock-sensitive byproducts.
The following guide provides a self-validating framework for the segregation, storage, and chemical deactivation of [(E)-2-azidoethenyl]benzene waste streams in professional laboratory settings.
Before designing a disposal plan, we must evaluate the thermodynamic stability of the target molecule. Vinyl azides are prone to thermal and photochemical decomposition, releasing nitrogen gas (
To quantify the explosive risk of[(E)-2-azidoethenyl]benzene, we apply two fundamental heuristic rules used in chemical safety: the Carbon-to-Nitrogen (C/N) Ratio and the Rule of Six [1].
Table 1: Stability Metrics for [(E)-2-azidoethenyl]benzene
| Safety Metric | Value | Safety Threshold | Operational Assessment |
| Molecular Formula | N/A | Energetic organic azide. | |
| C/N Ratio | 2.67 | Marginal. The ratio falls between 1 and 3. Solutions must not be stored at concentrations | |
| Rule of Six | 8 Carbons | Pass. Having 8 carbons per energetic azide group mitigates extreme shock and friction sensitivity [1]. | |
| Decomposition | Azirine / | N/A | Thermal decomposition evolves |
Mandatory Segregation and Storage Logistics
The most critical phase of azide disposal is waste segregation. Improper mixing of [(E)-2-azidoethenyl]benzene with incompatible chemicals is the primary cause of azide-related laboratory incidents.
-
Strict Avoidance of Halogenated Solvents: Never use dichloromethane (DCM) or chloroform as a carrier solvent for azide waste. Trace amounts of unreacted inorganic azide ions (often present from the synthesis of the vinyl azide) can react with halogenated solvents to form di- and tri-azidomethane—compounds that are highly unstable and explosive [1].
-
Strict Avoidance of Acids: Azide waste must never come into contact with acidic waste streams. Acids will protonate residual azide species to form hydrazoic acid (
), a highly toxic, volatile, and explosive gas [4]. -
Container Selection (No Metals): Azide waste must be stored in non-metal containers, such as High-Density Polyethylene (HDPE). Contact with heavy metals (e.g., copper, lead, brass) in plumbing or containers can result in the formation of highly friction-sensitive metal azides [1].
Step-by-Step Institutional Disposal Workflow
For standard laboratory operations, point-of-generation segregation and direct handover to Environmental Health and Safety (EHS) is the preferred, safest route.
Methodology: EHS Waste Segregation
-
Dilution: Ensure the [(E)-2-azidoethenyl]benzene waste stream is diluted to a concentration of
using a compatible, non-halogenated organic solvent (e.g., THF, ethyl acetate, or toluene) [1]. -
Containerization: Transfer the diluted waste into a chemically compatible HDPE carboy. Causality: If prolonged storage is anticipated, the cap must be slightly vented or equipped with a pressure-relief valve to prevent bursting from slow
evolution. -
Explicit Labeling: Label the container clearly: "Organic Azide Waste - DO NOT MIX WITH ACIDS OR HALOGENATED SOLVENTS"[1][4].
-
Storage & Handover: Store the container at 4°C in the dark to inhibit photochemical or thermal degradation. Coordinate with EHS for immediate pickup.
Chemical Deactivation: The Staudinger Quench Protocol
If institutional protocols require point-of-use deactivation prior to disposal, the Staudinger Reduction is the most reliable method for neutralizing organic azides [2]. This process reduces the energetic azide to a non-hazardous amine derivative.
Self-Validating System: This protocol is self-validating; the cessation of nitrogen gas bubbling serves as a visual, real-time indicator that the azide functional group has been completely consumed.
Methodology: Staudinger Deactivation
-
Cooling & Setup: Place the organic solution containing [(E)-2-azidoethenyl]benzene in a three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen bubbler. Cool the flask in an ice bath (0°C) inside a certified chemical fume hood [2].
-
Reagent Preparation: In a separate flask, dissolve 1.2 to 1.5 molar equivalents of Triphenylphosphine (
) in a compatible solvent (e.g., THF) [2]. -
Controlled Quenching: Begin vigorous stirring. Slowly add the
solution dropwise to the azide waste via the addition funnel. Causality: The reaction forms an intermediate aza-ylide (phosphazene) and vigorously evolves gas. Dropwise addition is critical to control the exothermic rate and prevent the reaction from boiling over. -
Hydrolysis: Once the addition is complete and gas evolution visibly ceases, slowly add water (approx. 10% by volume) to the mixture. This hydrolyzes the aza-ylide into the corresponding enamine/amine and triphenylphosphine oxide.
-
Verification & Disposal: Stir for an additional 2 hours at room temperature. The deactivated, non-explosive mixture can now be treated as standard organic waste and disposed of according to standard EHS guidelines.
Mandatory Visualization: Disposal Decision Matrix
Workflow for the safe segregation, storage, and disposal of [(E)-2-azidoethenyl]benzene.
References
-
Safe Handling of Azides. University of Pittsburgh Environmental Health and Safety. Available at:[Link]
-
Vinyl azides in organic synthesis: an overview. RSC Advances. Available at: [Link]
-
Section II - UCSB Department of Chemistry and Biochemistry. University of California, Santa Barbara. Available at: [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
